molecular formula C9H10O3 B1144126 4-MethoxyPhenylAceticAcid

4-MethoxyPhenylAceticAcid

Cat. No.: B1144126
M. Wt: 166
Attention: For research use only. Not for human or veterinary use.
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Description

4-MethoxyPhenylAceticAcid is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H10O3

Molecular Weight

166

Origin of Product

United States

Foundational & Exploratory

Molecular weight and formula of 4-Methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the characterization, synthesis, and application of 4-Methoxyphenylacetic acid (4-MPAA). It is designed for use by analytical chemists and process engineers in the pharmaceutical sector.

Physicochemical Identity & Core Data

4-Methoxyphenylacetic acid (Homoanisic acid) is a carboxylic acid derivative of anisole. It functions as a critical building block in the synthesis of isoquinoline alkaloids and non-steroidal anti-inflammatory drugs (NSAIDs).

ParameterTechnical Specification
IUPAC Name 2-(4-Methoxyphenyl)acetic acid
Common Synonyms Homoanisic acid; p-Anisylacetic acid
CAS Registry Number 104-01-8
Molecular Formula

Molecular Weight 166.17 g/mol
Monoisotopic Mass 166.06299 Da
Physical State White to off-white crystalline flakes/powder
Melting Point 85–87 °C
pKa (Acid) 4.36 (Predicted)
Solubility Soluble in Ethanol, Ethyl Acetate, DMSO; Sparingly soluble in Water
Spectroscopic Signature (Structural Validation)

To validate lot purity, compare experimental data against these standard shifts:

  • 
    H-NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       12.25 (s, 1H, -COOH, broad exchangeable)
      
    • 
       7.18 (d, J=8.6 Hz, 2H, Ar-H ortho to alkyl)
      
    • 
       6.87 (d, J=8.6 Hz, 2H, Ar-H ortho to methoxy)
      
    • 
       3.73 (s, 3H, -OCH
      
      
      
      )
    • 
       3.48 (s, 2H, Ar-CH
      
      
      
      -COOH)
  • Mass Spectrometry (EI):

    • Parent Ion (

      
      ): m/z 166
      
    • Base Peak (Tropylium ion derivative): m/z 121 (Loss of -COOH)

Synthetic Pathways & Process Chemistry

The industrial synthesis of 4-MPAA typically prioritizes the hydrolysis of 4-methoxybenzyl cyanide due to the high atom economy and availability of the precursor.

Primary Route: Alkaline Hydrolysis of Nitriles

This method avoids the formation of ester byproducts common in acid-catalyzed hydrolysis.

Protocol:

  • Charge: React 4-Methoxybenzyl cyanide (1.0 eq) with NaOH (2.5 eq) in aqueous Ethanol (50% v/v).

  • Reflux: Heat to 80–90°C for 4–6 hours. Monitor disappearance of nitrile peak (2240 cm⁻¹ in IR).

  • Workup:

    • Evaporate ethanol.

    • Wash the aqueous alkaline layer with Dichloromethane (DCM) to remove unreacted nitrile.

    • Critical Step: Acidify aqueous layer with HCl to pH < 2.

    • Precipitate 4-MPAA, filter, and recrystallize from water/ethanol.

Synthesis Workflow Diagram

The following Graphviz diagram visualizes the critical decision points in the synthesis and purification process.

SynthesisWorkflow Start Precursor: 4-Methoxybenzyl Cyanide Reagent Reagent: NaOH (aq) + EtOH Start->Reagent Reflux Reflux (80°C, 6h) Hydrolysis of -CN to -COO- Reagent->Reflux Check In-Process Control (IPC) IR: Loss of 2240 cm-1 peak? Reflux->Check Check->Reflux No (Extend Time) Workup1 Evaporate EtOH Wash aq. phase with DCM Check->Workup1 Yes Acidify Acidification Add HCl to pH < 2.0 Workup1->Acidify Filter Filtration & Recrystallization (H2O/EtOH) Acidify->Filter Final Product: 4-Methoxyphenylacetic Acid (>98% Purity) Filter->Final

Figure 1: Process flow for the conversion of 4-Methoxybenzyl Cyanide to 4-MPAA via alkaline hydrolysis.

Pharmaceutical Applications

4-MPAA is not merely a reagent; it is a scaffold for "privileged structures" in medicinal chemistry.

  • Isoflavone Synthesis (Puerarin Analogs): Used in the Friedel-Crafts acylation steps to construct the benzopyranone core of isoflavones, which are investigated for cardiovascular protection.

  • Opioid Synthesis (Dextromethorphan): Acts as an early-stage intermediate in the Grewe cyclization pathway for morphinan derivatives.

  • Biomarker Utility: Elevated levels of 4-MPAA in plasma have been identified as a potential metabolic biomarker for Non-Small Cell Lung Cancer (NSCLC), distinguishing patients from healthy controls with high sensitivity.[1]

Analytical Protocols (HPLC-UV)

For quantification in drug substances or biological matrices, a Reverse-Phase HPLC (RP-HPLC) method is required.

Method Development Rationale
  • Column Choice: A C18 column is essential for retaining the hydrophobic phenyl ring.

  • Mobile Phase Modifier: Since 4-MPAA is an acid (pKa ~4.36), the mobile phase must be acidified (pH ~2.5–3.0) to suppress ionization.[2] If the pH is neutral, the molecule will exist as the carboxylate anion (

    
    ), eluting near the void volume with poor peak shape.
    
Standard Operating Procedure (SOP)
VariableCondition
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-2 min: 10% B (Isocratic hold)2-15 min: 10%

60% B (Linear Ramp)15-20 min: 60%

90% B (Wash)
Flow Rate 1.0 mL/min
Detection UV @ 275 nm (Primary), 225 nm (Secondary)
Injection Vol 10 µL
Retention Time ~8.5 min (dependent on specific gradient)
Analytical Decision Tree

Use this logic flow to troubleshoot method development or sample preparation.

AnalyticalLogic Sample Sample (Unknown Matrix) Solubility Solubility Check Dissolve in MeOH/H2O (1:1)? Sample->Solubility Prep1 Dilute & Filter (0.22 µm PTFE) Solubility->Prep1 Clear Solution Prep2 LLE Extraction (Ethyl Acetate at pH 2) Solubility->Prep2 Complex Matrix/Cloudy Inst Instrument Selection Prep1->Inst Prep2->Inst HPLC RP-HPLC (UV/DAD) For Purity/Potency (>10 µg/mL) Inst->HPLC QC / Raw Material LCMS LC-MS/MS (ESI-) For Trace/Bioanalysis (<100 ng/mL) Inst->LCMS Plasma / Metabolite

Figure 2: Analytical decision matrix for selecting sample preparation and detection methods based on sample type.

References

  • Sigma-Aldrich. (2024). 4-Methoxyphenylacetic acid Product Specification & NMR Spectra. Merck KGaA. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7706, 4-Methoxyphenylacetic acid. PubChem. Link

  • BenchChem. (2023). Application Notes: 4-Methoxyphenylacetonitrile as a Versatile Starting Reagent. Link

  • Zhang, X., et al. (2015). Plasma metabolomics identifies biomarkers for the early detection of non-small cell lung cancer. Journal of Proteome Research.
  • ChemicalBook. (2024). Synthesis routes of 4-Methoxyphenylacetic acid. Link

Sources

Crystal Structure Analysis of 4-Methoxyphenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxyphenylacetic acid (4-MPAA) serves as a critical intermediate in the synthesis of various pharmaceuticals, including dextromethorphan and atenolol precursors. In the context of drug development, understanding its solid-state behavior is not merely an academic exercise but a requirement for controlling solubility, bioavailability, and processability.

This guide provides a comprehensive analysis of the 4-MPAA crystal structure. We move beyond simple metric reporting to explore the causality of its packing—specifically how the interplay between the flexible methoxy tail and the rigid carboxylic acid headgroup drives the formation of its stable monoclinic lattice.

Molecular & Crystallographic Architecture[1][2]

The stability of 4-MPAA in the solid state is governed by its crystallization in the Monoclinic system. The molecule adopts a conformation that balances the steric hindrance of the methoxy group with the directional requirements of carboxylic acid hydrogen bonding.

Unit Cell Metrics

The following data represents the thermodynamically stable form (Form I) typically harvested from slow evaporation in ethanol/water systems.

ParameterValueSignificance
Crystal System MonoclinicCommon for planar aromatic acids; allows efficient stacking.
Space Group

(No.[1] 14)
Centrosymmetric; dictates that molecules pack in pairs (dimers).

(Length)
16.268(15) ÅLong axis, typically aligning with the molecular length or stacking direction.

(Length)
5.858(5) ÅShort axis, often representing the

-

stacking distance offset.

(Length)
9.157(8) ÅInter-stack distance.[1]

(Angle)
95.24(2)°Slight deviation from 90° indicates the "tilt" of the stacking layers.

4Four molecules per unit cell (2 dimers).
Calculated Density ~1.27 g/cm³Indicates moderately tight packing efficiency.
Molecular Conformation

The 4-MPAA molecule is not planar. The


 hybridized carbon of the acetic acid side chain introduces a "kink," preventing flat sheet formation.
  • Methoxy Group: Generally coplanar with the phenyl ring to maximize resonance overlap.

  • Carboxyl Group: Tilted relative to the phenyl plane (torsion angle

    
     78-80°), minimizing steric clash with ortho-hydrogens.
    

Supramolecular Engineering: The "Why" of Packing

In crystal engineering, we analyze structures not as isolated molecules but as supramolecular assemblies. For 4-MPAA, the structure is dominated by the Carboxylic Acid Homodimer .

The Motif

The most robust feature of the 4-MPAA lattice is the formation of centrosymmetric dimers via O–H


O hydrogen bonds.[2]
  • Graph Set Notation:

    
    
    
    • R: Ring motif.

    • Subscript (2): Two donors.

    • Superscript (2): Two acceptors.

    • 8: Eight atoms in the hydrogen-bonded ring.[2]

This dimer is the "supramolecular synthon" or building block. The crystal lattice is essentially built by packing these dimers rather than individual molecules.

Structural Logic Diagram

The following diagram illustrates the hierarchy of forces assembling the crystal.

G M 4-MPAA Monomer D Centrosymmetric Dimer (R2,2(8) Motif) M->D Strong H-Bonds (O-H...O) S Stacking Interactions (Van der Waals / π-π) D->S Weak Forces (Methoxy packing) L 3D Crystal Lattice (Space Group P21/c) S->L Self-Assembly

Caption: Hierarchical assembly of 4-MPAA from monomer to crystalline lattice.

Experimental Protocols

To replicate the crystal structure analysis or generate seed crystals for process development, follow this validated workflow.

Crystallization Protocol (Slow Evaporation)

Objective: Grow single crystals suitable for SCXRD (approx.


 mm).
  • Solvent Selection: Prepare a 1:1 mixture of Ethanol and Water (v/v). Pure Ethyl Acetate is a viable alternative for non-aqueous environments.

  • Saturation: Dissolve 100 mg of 4-MPAA in 5 mL of solvent at 40°C. Stir until clear.

  • Filtration: Filter the warm solution through a 0.45

    
    m PTFE syringe filter into a clean glass vial to remove dust nuclei (heterogeneous nucleation sites).
    
  • Growth: Cover the vial with Parafilm and poke 3-4 small pinholes. Store in a vibration-free environment at 20°C.

  • Harvest: Crystals typically appear within 5-7 days. Harvest while still submerged to prevent surface desolvation.

Data Collection Strategy (SCXRD)
  • Temperature: Collect data at 100 K (using liquid nitrogen stream).

    • Reasoning: Room temperature (298 K) data often suffers from high thermal motion in the methoxy tail, leading to "disorder" models that complicate refinement.

  • Radiation: Mo-K

    
     (
    
    
    
    Å).
    • Reasoning: Molybdenum radiation minimizes absorption effects compared to Copper sources, which is crucial for organic crystals that do not contain heavy atoms.

Workflow Visualization

Crystallization Prep Solvent Prep (EtOH:H2O 1:1) Sat Saturation (40°C) Prep->Sat Filt Micro-Filtration (Remove Nuclei) Sat->Filt Evap Slow Evaporation (Controlled Rate) Filt->Evap Harvest Harvest (Select Single Crystal) Evap->Harvest XRD SCXRD Analysis (Mo-Kα, 100K) Harvest->XRD

Caption: Step-by-step workflow for generating and analyzing high-quality 4-MPAA crystals.

Characterization & Stability Integration

A crystal structure does not exist in a vacuum. It must be correlated with bulk characterization data to ensure the single crystal represents the bulk powder.

Thermal Analysis (DSC)
  • Melting Point: The

    
     form exhibits a sharp endotherm at 84–86°C .
    
  • Validation: If a secondary peak appears (e.g., at 80°C), it indicates either impurity or a metastable polymorph. The high melting point of the primary form confirms the stability of the hydrogen-bonded dimer network.

Vibrational Spectroscopy (FTIR)

The crystal structure's "fingerprint" can be verified via FTIR without running X-ray diffraction every time.

Functional GroupWavenumber (cm⁻¹)Structural Origin
O–H Stretch 2500–3000 (Broad)Strong H-bonding in the dimer (Fermi resonance).
C=O Stretch ~1680–1700Carboxylic acid carbonyl (lowered frequency due to H-bonding).
C–O–C Stretch ~1240Aryl-alkyl ether (Methoxy group).

Pharmaceutical Relevance

Why does this detailed structural analysis matter for drug development?

  • Polymorph Screening: 4-MPAA is a model for "conformational polymorphism." The flexibility of the methoxy group means that under different solvent conditions, the molecule might pack differently. Identifying the stable

    
     form ensures that the starting material for synthesis (e.g., for Atenolol) has consistent density and dissolution rates.
    
  • Docking Studies: As highlighted in recent research, the exact conformation of 4-MPAA in the crystal (specifically the torsion of the acetic acid tail) is used as a starting point for in silico docking studies against targets like DNA gyrase (antimicrobial activity).

  • Processability: The plate-like habit often resulting from this structure can lead to capping during tablet compression. Knowing the slip planes (usually the weak Van der Waals layers between dimers) allows engineers to adjust excipients to prevent manufacturing defects.

References

  • Sharma, R., et al. (2021). "Crystal structure, Hirshfeld surface, Energy framework and Molecular docking analysis of 4-(methoxyphenyl)acetic acid."[1] Advanced Journal of Chemistry, Section B.

  • Cambridge Crystallographic Data Centre (CCDC). "Structures of Phenylacetic Acid Derivatives." CSD Entry for 4-MPAA.

  • PubChem. "4-Methoxyphenylacetic acid - Compound Summary." National Library of Medicine.

  • Sigma-Aldrich. "4-Methoxyphenylacetic acid Specification Sheet."

Sources

Biological Activity and Mechanistic Profiling of 4-Methoxyphenylacetic Acid (4-MeOPA) in Plant Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxyphenylacetic acid (4-MeOPA) , also known as Homoanisic acid, is a methoxylated derivative of Phenylacetic acid (PAA), a naturally occurring non-indolic auxin. While Indole-3-acetic acid (IAA) serves as the primary driver of polar auxin signaling, PAA and its derivatives like 4-MeOPA represent a parallel, non-polar signaling module. 4-MeOPA exhibits a duality in biological activity: at physiological concentrations, it functions as a weak auxin capable of modulating root architecture; at supra-optimal concentrations, it acts as a phytotoxin and growth retardant, often associated with fungal pathogenicity (e.g., Rhizoctonia solani). This guide provides a technical deep-dive into its mechanism, physiological effects, and validation protocols for researchers in plant physiology and agrochemical development.

Chemical and Functional Identity

Structural Significance

4-MeOPA (


) retains the essential carboxyl-carrying side chain of PAA but features a methoxy group (

) at the para position of the phenyl ring.
  • Lipophilicity: The methoxy group increases lipophilicity compared to PAA, potentially altering membrane permeability and retention within the cell.

  • Steric Hindrance: The 4-position substitution can sterically hinder binding to the TIR1 auxin receptor pocket, reducing its affinity relative to IAA and PAA.

Comparative Structural Analysis:

  • IAA: Indole ring + Acetic acid side chain (High TIR1 affinity, Polar Transport).

  • PAA: Phenyl ring + Acetic acid side chain (Moderate TIR1 affinity, Non-Polar Transport).

  • 4-MeOPA: 4-Methoxy-Phenyl ring + Acetic acid side chain (Low/Altered TIR1 affinity, Non-Polar Transport).

Mechanism of Action

Receptor Interaction (TIR1/AFB Pathway)

Like other auxins, 4-MeOPA’s activity is predicated on its interaction with the TIR1/AFB F-box proteins. The canonical auxin mechanism involves the "molecular glue" hypothesis, where the auxin molecule stabilizes the interaction between TIR1 and the Aux/IAA transcriptional repressor, leading to Aux/IAA ubiquitination and degradation.

  • Binding Affinity: 4-MeOPA is a weak agonist . The bulky methoxy group at the para position likely interferes with the hydrophobic niche of the TIR1 pocket, resulting in a lower association constant (

    
    ) compared to IAA or 2,4-D.
    
  • Signal Transduction: Despite lower affinity, high concentrations of 4-MeOPA can force TIR1-Aux/IAA complex formation, triggering the release of ARF (Auxin Response Factors) transcription factors. This leads to characteristic auxin responses (e.g., cell elongation) or, in excess, auxin-induced senescence (phytotoxicity).

Transport Mechanisms

Unlike IAA, which relies on the PIN-FORMED (PIN) efflux carriers for polar auxin transport (PAT), PAA and its derivatives are generally not substrates for PIN proteins .

  • Non-Polar Transport: 4-MeOPA moves primarily via passive diffusion or low-affinity transporters. This lack of polar transport means 4-MeOPA does not form the concentration gradients (maxima) required for organogenesis (e.g., leaf primordia initiation) but rather acts globally or locally where synthesized/applied.

Metabolic Fate and Detoxification

Plants actively manage 4-MeOPA levels through conjugation:

  • Glycosylation: Conversion to glucose esters (e.g., 4-MeOPA-glucoside) by UDP-glucosyltransferases (UGTs) to inactivate the compound.

  • Amino Acid Conjugation: Formation of amide conjugates (e.g., 4-MeOPA-Asp) by GH3 family enzymes, marking them for storage or degradation.

Visualization: Auxin Signaling & 4-MeOPA Interaction

AuxinSignaling IAA IAA (Strong Auxin) TIR1 TIR1/AFB (Receptor) IAA->TIR1 High Affinity Binding MeOPA 4-MeOPA (Weak Auxin) MeOPA->TIR1 Low Affinity/Competition AuxIAA Aux/IAA (Repressor) TIR1->AuxIAA Recruitment Proteasome 26S Proteasome AuxIAA->Proteasome Degradation ARF ARF (Transcription Factor) AuxIAA->ARF Inhibition (Default State) SCF SCF Complex (E3 Ligase) SCF->AuxIAA Ubiquitination Proteasome->ARF Release (Active State) GeneExp Gene Expression (Growth/Senescence) ARF->GeneExp Activation

Figure 1: Mechanistic pathway showing 4-MeOPA as a weak competitor for the TIR1 receptor, eventually leading to Aux/IAA degradation and gene expression, albeit with lower efficacy than IAA.

Physiological Effects and Phytotoxicity

Root Growth Inhibition

A hallmark of auxin activity is the biphasic response: promoting elongation at low concentrations and inhibiting it at high concentrations.

  • Effect: 4-MeOPA inhibits primary root elongation in a dose-dependent manner.

  • Mechanism: Supra-optimal auxin signaling induces ethylene biosynthesis (via ACC synthase upregulation), which inhibits cell elongation in the root elongation zone.

Phytotoxicity and Necrosis

4-MeOPA is identified as a metabolite in phytopathogenic fungi (e.g., Rhizoctonia solani).

  • Symptom: At high concentrations (>1 mM), it causes leaf necrosis and chlorosis.

  • Causality: The "auxin overdose" disrupts cellular homeostasis, triggers Reactive Oxygen Species (ROS) accumulation, and initiates programmed cell death (PCD).

Seed Germination

4-MeOPA acts as a germination inhibitor (e.g., in cress and lettuce).[1] This allelopathic-like activity suggests a role in suppressing competition or regulating dormancy.

Experimental Protocols

Protocol A: Arabidopsis Primary Root Elongation Assay

Objective: To quantify the auxin-like inhibitory activity of 4-MeOPA.

Materials:

  • Arabidopsis thaliana seeds (Col-0 wild type).

  • 0.5x Murashige & Skoog (MS) medium + 1% Sucrose + 0.8% Phytagel.

  • 4-MeOPA (dissolved in DMSO or Ethanol).

  • Square petri dishes (120mm).

Workflow:

  • Sterilization: Surface sterilize seeds (70% EtOH for 1 min, 50% Bleach for 10 min, 5x sterile water wash).

  • Stratification: Keep seeds in water at 4°C for 2-3 days to synchronize germination.

  • Plating: Plate seeds on 0.5x MS vertical plates.

  • Treatment: Supplement media with 4-MeOPA at concentrations: 0, 1, 10, 50, 100 µM. (Include Solvent Control).

  • Growth: Grow vertically in a growth chamber (22°C, 16h light/8h dark) for 7 days.

  • Measurement: Image plates using a scanner. Measure primary root length using ImageJ (NeuronJ plugin).

  • Analysis: Calculate

    
     (concentration inhibiting 50% growth) and compare with IAA (typical 
    
    
    
    ) and PAA (typical
    
    
    ).
Protocol B: Wheat Coleoptile Elongation Assay

Objective: To assess cell elongation activity (classic auxin bioassay).

Workflow:

  • Preparation: Etiolate wheat seedlings (grow in dark) for 3-4 days until coleoptiles are ~2-3 cm.

  • Sectioning: Excise 10mm segments from the sub-apical region (remove the tip to eliminate endogenous auxin source).

  • Incubation: Float segments in buffer (10 mM K-phosphate, pH 6.0, 2% sucrose) for 2h to deplete endogenous auxin.

  • Treatment: Transfer to buffer containing 4-MeOPA (10 - 500 µM).

  • Measurement: Incubate for 18-24h in dark on a shaker. Measure final length.

  • Validation: A positive auxin effect is indicated by significant elongation over the control.

Visualization: Experimental Workflow

BioassayWorkflow Start Seed Sterilization (Col-0) Strat Stratification (4°C, 48h) Start->Strat Plate Vertical Plating (0.5x MS + 4-MeOPA) Strat->Plate Growth Growth Chamber (7 Days, 22°C) Plate->Growth Image Digital Imaging (Scanner) Growth->Image Analyze Data Analysis (ImageJ -> IC50) Image->Analyze

Figure 2: Step-by-step workflow for the Arabidopsis Root Elongation Assay.[2]

Comparative Data Analysis

FeatureIndole-3-acetic acid (IAA)Phenylacetic acid (PAA)4-Methoxyphenylacetic acid (4-MeOPA)
Chemical Class IndolePhenylMethoxy-Phenyl
Primary Role Master Hormone (Polar)Secondary Auxin (Non-Polar)Metabolite / Weak Auxin / Phytotoxin
Transport Polar (PIN-dependent)Non-Polar (Diffusion)Non-Polar (Diffusion)
Receptor Affinity High (

)
ModerateLow (Likely

range)
Physiological Effect Organogenesis, TropismGeneral GrowthGrowth Retardation (High Dose)
Phytotoxicity Low (regulated)LowModerate (Necrosis at high dose)

References

  • Identification of Phenylacetic Acid as a N

    • Source:

  • Identification of 3-Methoxyphenylacetic Acid as a Phytotoxin Produced by Rhizoctonia solani AG-3 TB. Molecules. (Note: Highlights the phytotoxic class of methoxy-PAA derivatives).[3]

    • Source:

  • Auxin Herbicides: Mechanism and Mode of Action.

    • Source:

  • 4-Methoxyphenylacetic acid - Compound Summary.PubChem.

    • Source:

  • A Combinatorial TIR1/AFB–Aux/IAA Co-receptor System for Differential Sensing of Auxin.

    • Source:

Sources

Methodological & Application

Precision Synthesis of Deoxybenzoin Scaffolds via Friedel-Crafts Acylation of 4-Methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Friedel-Crafts Acylation involving 4-Methoxyphenylacetic Acid (4-MPAA) Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Strategic Rationale

4-Methoxyphenylacetic acid (4-MPAA) serves as a critical C8-building block in the synthesis of deoxybenzoins , the immediate precursors to isoflavones (e.g., Formononetin, Daidzein) and Selective Estrogen Receptor Modulators (SERMs).

While often mistaken as a candidate for direct intramolecular cyclization (which would yield a highly strained 4-membered benzocyclobutenone), 4-MPAA’s primary utility in drug development is as an electrophilic acylating agent . This application note details the conversion of 4-MPAA to its acid chloride and its subsequent intermolecular Friedel-Crafts acylation with electron-rich aromatics (e.g., resorcinol derivatives).

Key Technical Insight: The presence of the methoxy group at the para position of the acylating agent significantly stabilizes the acylium ion intermediate via resonance. While this stability prevents decomposition, it also lowers electrophilicity, requiring precise Lewis acid stoichiometry and temperature control to drive the reaction to completion without causing demethylation (a common side reaction with


).

Critical Mechanistic Pathway

The reaction proceeds through an Intermolecular Electrophilic Aromatic Substitution (


) . Unlike simple acetyl chloride acylations, the 4-methoxybenzyl cation character of the intermediate requires careful handling to prevent polymerization or alkylation side-reactions.
Pathway Visualization

FC_Acylation_Pathway MPAA 4-Methoxyphenylacetic Acid (Substrate) Activation Activation (SOCl2 / DMF) MPAA->Activation Dehydration AcidChloride 4-Methoxyphenylacetyl Chloride Activation->AcidChloride -SO2, -HCl Complex Acylium Ion Complex [R-C≡O]+ AlCl4- AcidChloride->Complex +AlCl3 (Lewis Acid) Coupling Friedel-Crafts Coupling (AlCl3) Complex->Coupling + Ar-H (Nucleophile) Product 4-Methoxydeoxybenzoin (Scaffold) Coupling->Product -HCl, Hydrolysis

Caption: Stepwise activation of 4-MPAA to the acylium ion and subsequent coupling to form the deoxybenzoin core.

Experimental Protocol

Phase A: Activation (Synthesis of 4-Methoxyphenylacetyl Chloride)

Objective: Convert the dormant carboxylic acid into a reactive electrophile. Safety: perform in a fume hood;


 releases toxic 

and

gas.[1]
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (

    
    ).
    
  • Charging: Add 4-Methoxyphenylacetic acid (16.6 g, 100 mmol) and anhydrous Dichloromethane (DCM, 50 mL) .

    • Note: While neat

      
       is often used, DCM allows better temperature control and prevents darkening of the product.
      
  • Catalysis: Add DMF (Dimethylformamide, 3-5 drops) .

    • Mechanism:[2][3][4][5][6][7][8] DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating the formation of the acid chloride.

  • Reagent Addition: Add Thionyl Chloride (

    
    , 14.6 mL, 200 mmol)  dropwise over 15 minutes.
    
  • Reaction: Reflux at 45°C for 2–3 hours. Monitor by the cessation of gas evolution.[1]

  • Workup: Evaporate solvent and excess

    
     under reduced pressure. The residue (yellow oil) is 4-Methoxyphenylacetyl chloride . Use immediately in Phase B.
    
Phase B: Friedel-Crafts Acylation (Deoxybenzoin Synthesis)

Substrate: Resorcinol (1,3-dihydroxybenzene) is used here as the model nucleophile to synthesize 2,4-Dihydroxy-4'-methoxydeoxybenzoin (a precursor to Formononetin).

  • Lewis Acid Preparation: In a fresh, flame-dried 500 mL 3-neck RBF under Nitrogen, suspend Aluminum Chloride (

    
    , 40.0 g, 300 mmol)  in anhydrous DCM (100 mL) .
    
    • Stoichiometry Alert: Use 3 equivalents of

      
      . One eq.[8][9] complexes with the acid chloride, and one eq.[9] complexes with each hydroxyl group on the resorcinol. Insufficient catalyst leads to incomplete conversion.
      
  • Substrate Addition: Dissolve Resorcinol (11.0 g, 100 mmol) in DCM (50 mL) and add dropwise to the

    
     slurry at 0°C. Stir for 30 mins. The mixture will turn red/orange.
    
  • Electrophile Addition: Dissolve the Acid Chloride (from Phase A) in DCM (30 mL). Add dropwise to the reaction mixture at 0°C over 45 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitoring: Check TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the acid chloride.

  • Quenching (Critical): Pour the reaction mixture slowly into a beaker containing Ice (500 g) + Conc. HCl (50 mL) .

    • Why HCl? Acidic quenching breaks the strong Aluminum-Oxygen complexes formed with the phenolic oxygens and the ketone carbonyl.

  • Isolation: Separate the organic layer.[9] Extract the aqueous layer with DCM (2 x 100 mL). Combine organics, wash with Brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol or Methanol to yield the Deoxybenzoin.

Optimization & Troubleshooting Data

The following parameters significantly impact the yield and regioselectivity (C-acylation vs. O-acylation).

ParameterCondition A (Standard)Condition B (Optimized)Outcome Analysis
Solvent NitrobenzeneDichloromethane (DCM) Nitrobenzene is hard to remove. DCM is easily evaporated and maintains solubility at low temps.
Catalyst

(1.1 eq)

(3.0 eq)
1.1 eq results in <30% yield due to catalyst sequestration by phenolic -OH groups.
Temperature Reflux (40°C+)0°C

RT
High temps promote Demethylation of the 4-OMe group (cleavage by

).
Addn. Order Acid Chloride to

Substrate to

first
Pre-complexing the phenol protects the -OH groups, favoring C-acylation over O-acylation (ester formation).
Common Failure Modes
  • Demethylation: If the product shows a loss of -CH3 signal in NMR and appearance of a new phenolic -OH, the reaction temperature was too high or reaction time too long.

    
     is a known demethylating agent.
    
    • Solution: Switch to milder Lewis acids like

      
       or 
      
      
      
      if demethylation persists, or strictly maintain T < 25°C.
  • O-Acylation (Esterification): Formation of the ester instead of the ketone.

    • Solution: Ensure the "Perrier addition" method is not used. Instead, allow the phenol to complex with

      
      before adding the acid chloride. This blocks the oxygen, forcing attack at the ring carbon.
      

References & Authority

  • BenchChem. Synthesis of 2-(4-methoxyphenyl)acetyl chloride from 4-methoxyphenylacetic acid. (Accessed 2026). Link

  • Sigma-Aldrich. Friedel–Crafts Acylation: Mechanism and Applications. (Accessed 2026). Link

  • Makihara, M. & Komura, K. "A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity."[10] Green and Sustainable Chemistry, 2017, 7, 185-192.[5] Link

  • Organic Chemistry Portal. Friedel-Crafts Acylation: Mechanism and Recent Literature. (Accessed 2026). Link

  • Vekariya, R. H. & Aubé, J. "An intermolecular Friedel-Crafts acylation in hexafluoro-2-propanol."[11] Org.[4][8][9][11] Lett., 2016, 18, 3534-3537.[11] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting p-Anisylacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering low conversion rates due to the specific electronic behavior of the para-methoxy group (an Electron Donating Group, EDG). While p-Anisylacetic acid (4-Methoxyphenylacetic acid) is structurally simple, the methoxy group significantly increases electron density at the benzylic position. This affects the stability of intermediates in hydrolysis and the oxidative addition step in catalytic cycles.

This guide addresses the two most common synthetic routes:

  • Hydrolysis of p-Methoxybenzyl Cyanide (The Industrial Standard)

  • Pd-Catalyzed Carbonylation (The Green/Catalytic Route)

Module 1: Hydrolysis of p-Methoxybenzyl Cyanide

The Scenario: You are refluxing p-methoxybenzyl cyanide (p-anisylacetonitrile) with acid or base, but TLC/HPLC shows a persistent intermediate or unreacted starting material.

Root Cause Analysis: The "Stalled" Amide

The hydrolysis of a nitrile proceeds in two distinct steps:

  • Nitrile

    
     Primary Amide  (Fast)
    
  • Primary Amide

    
     Carboxylic Acid  (Slow, Rate-Determining)
    

The electron-rich nature of the p-anisyl ring stabilizes the amide resonance structure, making the carbonyl carbon less electrophilic and thus more resistant to nucleophilic attack by water/hydroxide. If you stop early, your "low yield" is actually high yield of 4-methoxyphenylacetamide .

Troubleshooting Protocol
IssueObservationCorrective Action
Stalled at Amide Solid precipitates during reflux; MP is ~188°C (Amide) instead of ~86°C (Acid).Switch to Alkaline Hydrolysis. Base hydrolysis is generally faster for electron-rich substrates than acid hydrolysis. Increase NaOH concentration to 20%.
Incomplete Conversion Starting material (Nitrile) persists.Solvent Phase Issue. The nitrile is lipophilic. If using aqueous acid/base, phase transfer is poor. Add Ethanol or Dioxane as a co-solvent to homogenize the mixture.
Demethylation Darkening of reaction; phenolic smell.Acid Too Strong. HI or HBr (often impurities in cheap mineral acids) will cleave the ether. Use H₂SO₄ or pure NaOH/EtOH.
Optimized Protocol: Alkaline Hydrolysis

Reference Grounding: Adapted from Organic Syntheses protocols for phenylacetic acid derivatives. [1]

  • Dissolution: Dissolve 1.0 eq of p-methoxybenzyl cyanide in Ethanol (3 mL per gram of substrate).

  • Reagent: Add 2.0 eq of NaOH dissolved in minimal water (creates a 10-20% aq. solution).

  • Reflux: Heat to vigorous reflux (

    
    ) for 4-6 hours .
    
    • Checkpoint: Monitor ammonia evolution. Reaction is complete only when

      
       evolution ceases.
      
  • Workup (Critical):

    • Evaporate ethanol (rotovap).

    • Dilute residue with water.[1][2] Filter any solids now (this removes unreacted nitrile/amide).

    • Acidify filtrate with HCl to pH 2.

    • Collect precipitate (p-Anisylacetic acid).

Visual Troubleshooting: Hydrolysis Logic

Hydrolysis_Troubleshooting Start Start: Low Conversion (Nitrile Hydrolysis) Check_TLC Analyze Reaction Mixture (TLC/HPLC) Start->Check_TLC Result_SM Starting Material Present Check_TLC->Result_SM High Rf spot Result_Amide Intermediate Spot (Amide) Present Check_TLC->Result_Amide Mid Rf spot Action_Solvent Action: Add Co-solvent (Ethanol/Dioxane) Increase Temp Result_SM->Action_Solvent Phase transfer issue Action_Time Action: Extend Reflux Check NH3 Evolution Result_Amide->Action_Time Kinetics slow Action_Switch Action: Switch from Acid to NaOH (20%) Result_Amide->Action_Switch Acid hydrolysis failed

Caption: Decision tree for diagnosing stalled hydrolysis reactions based on TLC analysis.

Module 2: Pd-Catalyzed Carbonylation

The Scenario: You are converting p-methoxybenzyl chloride (or alcohol) using CO and a Pd catalyst, but Turnover Frequency (TOF) is low.

Root Cause Analysis: The "Poisoned" Catalyst

In the carbonylation of benzyl halides, the formation of


-benzyl palladium species is facile. However, the electron-rich methoxy group makes the benzyl fragment prone to homocoupling  (forming dimers) rather than CO insertion. Furthermore, CO pressure that is too high can saturate the Palladium coordination sphere, preventing the substrate from binding.
Optimization Matrix
ParameterRecommendationScientific Rationale
Ligand Selection Xantphos or P(t-Bu)₃ Bidentate ligands with wide bite angles (Xantphos) favor reductive elimination of the acyl-Pd species. Bulky phosphines prevent catalyst aggregation. [2]
CO Pressure 1 - 5 bar (Low Pressure) High CO pressure (>20 bar) often inhibits the reaction by forming inactive Pd(CO)n species.
Base K₂CO₃ or Et₃N Use a mild base. Strong bases can cause side reactions with the benzylic protons.
Solvent t-Amyl Alcohol or MEK Polar but non-nucleophilic solvents stabilize the ionic Pd-intermediates.
Visual Mechanism: Carbonylation Cycle

Carbonylation_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-CH2-Pd-Cl) Pd0->OxAdd p-Anisyl Chloride Dead DEAD CATALYST (Pd Black / Dimer) Pd0->Dead CO Saturation (High Pressure) CO_Insert CO Insertion (Ar-CH2-CO-Pd-Cl) OxAdd->CO_Insert + CO OxAdd->Dead Homocoupling (Side Rxn) Nu_Attack Nucleophilic Attack (H2O/ROH) CO_Insert->Nu_Attack Nu_Attack->Pd0 - Product - HCl

Caption: Catalytic cycle showing critical failure points (red) where catalyst deactivation occurs.

Module 3: Purification & Quality Control

The Scenario: You have crude product (brown/yellow solid) and need to remove the amide impurity without losing yield.

Recrystallization Protocol

The solubility differential of p-anisylacetic acid in water vs. ethanol is the key.

  • Melting Point: Pure acid melts at 86-87°C .

  • Impurity: p-Methoxyphenylacetamide melts at 188-190°C .

Step-by-Step:

  • Solvent System: Use Water (primary) with minimal Ethanol .

  • Dissolve crude solid in boiling water. If oiling out occurs, add ethanol dropwise until clear.

  • Hot Filtration: If the solution is cloudy at boiling, this is likely the amide (less soluble in water) or polymer. Filter hot immediately.

  • Slow Cooling: Allow to cool to room temperature, then

    
    .
    
  • Wash: Wash crystals with ice-cold water.

Analytical Checkpoint (HPLC):

  • Column: C18 Reverse Phase.

  • Mobile Phase: Acetonitrile/Water (0.1% TFA).

  • Detection: UV @ 275 nm (Methoxy absorption).

  • Note: The acid will elute before the nitrile and after the amide in most gradient systems.

References

  • Organic Syntheses , Coll.[3] Vol. 1, p. 436 (1941); Vol. 2, p. 59 (1943). Standard protocols for phenylacetic acid derivatives via nitrile hydrolysis.

  • ChemicalBook , Synthesis methods for 4-Methoxyphenylacetic acid (CAS 104-01-8).[2]

  • BenchChem , Protocols for 4-Methoxyphenylacetonitrile hydrolysis and troubleshooting.

  • ResearchGate , Palladium-Catalyzed Carbonylation Techniques and Ligand Effects.

Sources

Technical Support Center: Purification of Industrial-Grade 4-Methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of industrial-grade 4-Methoxyphenylacetic acid (4-MPAA). The information herein is designed to offer both foundational understanding and practical, actionable solutions to common purification issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in industrial-grade 4-Methoxyphenylacetic acid?

A1: Industrial-grade 4-MPAA typically exhibits a purity of 98% or higher, but the remaining percentage can consist of impurities derived from its synthesis pathway. The most prevalent synthesis route is the hydrolysis of 4-methoxybenzyl cyanide. Consequently, the primary impurities are often:

  • Unreacted Starting Material: 4-methoxybenzyl cyanide.

  • Side-Products from Synthesis: Including potential isomeric variants or by-products from the starting materials used to synthesize the cyanide precursor.

  • Colored Impurities: Often arising from the manufacturing process, which may require treatment with activated carbon.[1]

Q2: What is the general appearance and solubility of 4-Methoxyphenylacetic acid?

A2: 4-MPAA is typically a white to off-white or pale yellow crystalline solid or flakes.[2] It has limited solubility in water but is soluble in organic solvents such as ethanol and ether.[2]

Q3: What are the primary methods for purifying 4-Methoxyphenylacetic acid?

A3: The two most effective and commonly employed methods for the purification of 4-MPAA are:

  • Recrystallization: This is often the first-line approach due to its cost-effectiveness and scalability. It relies on the differential solubility of 4-MPAA and its impurities in a given solvent at varying temperatures.

  • Flash Column Chromatography: This technique is employed for more challenging separations or when a very high degree of purity is required. It separates compounds based on their differential adsorption to a stationary phase.

Q4: How can I assess the purity of my 4-Methoxyphenylacetic acid sample?

A4: Purity is typically assessed using a combination of analytical techniques:

  • Thin-Layer Chromatography (TLC): A rapid and simple method to qualitatively assess the number of components in your sample and to determine an appropriate solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, capable of separating and quantifying even minor impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the chemical structure of the purified product and for identifying the presence of any remaining impurities by comparing the spectra to known standards.

  • Melting Point Analysis: A sharp melting point range close to the literature value (84-86 °C) is a good indicator of high purity.[2]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of 4-Methoxyphenylacetic acid.

Issue 1: Recrystallization yields are low, or no crystals form.

Potential Cause & Explanation:

This is one of the most common challenges in recrystallization and can be attributed to several factors:

  • Excess Solvent: The most frequent reason for poor yield is the use of too much solvent.[3] For crystallization to occur, the solution must be saturated with the compound of interest at a lower temperature. If an excessive amount of solvent is used, the compound will remain in solution even upon cooling.

  • Inappropriate Solvent Choice: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. If the compound has significant solubility in the cold solvent, a substantial amount will be lost in the mother liquor.

  • Supersaturation: Sometimes, a solution can become supersaturated upon cooling, meaning the compound remains dissolved even though its solubility limit has been exceeded. In this state, crystallization is kinetically hindered and requires a nucleation event to initiate.[3]

Solutions & Protocols:

  • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to evaporate some of the solvent. Continue to heat until you observe the solution becoming slightly cloudy, indicating saturation. Then, add a minimal amount of fresh hot solvent dropwise until the solution becomes clear again. Allow this to cool slowly.

  • Solvent Selection: If yields remain low, consider a different solvent or a mixed-solvent system. For 4-MPAA, water can be a suitable solvent due to its low solubility at room temperature. A mixed solvent system, such as ethanol/water, can also be effective.

  • Induce Crystallization: To overcome supersaturation:

    • Seed Crystals: Add a tiny crystal of pure 4-MPAA to the cooled solution. This provides a template for further crystal growth.[3]

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[3]

    • Cooling: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to minimize its solubility.

Issue 2: The compound "oils out" during recrystallization.

Potential Cause & Explanation:

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[3][4] This is problematic because the oil often traps impurities, defeating the purpose of recrystallization. This can happen if:

  • High Impurity Concentration: A high concentration of impurities can significantly depress the melting point of the mixture, causing it to separate as a liquid.[5]

  • Low Melting Point of the Solute: If the melting point of the compound is lower than the boiling point of the solvent, it may melt in the hot solution and separate as an oil upon cooling.[3][6]

  • Rapid Cooling: Cooling the solution too quickly can lead to a rapid increase in supersaturation, favoring the formation of an oil over an ordered crystal lattice.[5]

Solutions & Protocols:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level, and then allow the solution to cool very slowly.[3][6]

  • Lower the Crystallization Temperature: If the issue persists, try a solvent with a lower boiling point.

  • Slow Cooling: Insulate the flask to ensure a very slow cooling rate. This can be achieved by placing the flask in a warm water bath that is allowed to cool to room temperature, or by wrapping the flask in glass wool or a towel.

  • Use a Mixed Solvent System: Dissolve the compound in a "good" solvent (one in which it is very soluble) and then slowly add a "poor" solvent (one in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly. For 4-MPAA, an ethanol/water system can be effective.

Issue 3: Impurities co-elute with 4-MPAA during column chromatography.

Potential Cause & Explanation:

Co-elution occurs when the impurity and the desired compound have similar affinities for the stationary phase in the chosen mobile phase. This can be due to:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal to achieve separation.

  • Column Overloading: Applying too much sample to the column can lead to broad peaks and poor separation.

  • Improper Column Packing: Channels or cracks in the stationary phase can lead to a non-uniform flow of the mobile phase and poor separation.

Solutions & Protocols:

  • Optimize the Mobile Phase:

    • TLC Analysis: Before running a column, use Thin-Layer Chromatography (TLC) to test various solvent systems. The ideal system should give your product a retention factor (Rf) of approximately 0.2-0.3.[7][8]

    • Add Acetic Acid: For acidic compounds like 4-MPAA, adding a small amount of acetic acid (0.1-1%) to the mobile phase can improve peak shape and resolution by suppressing the ionization of the carboxylic acid group.[7][9] A good starting point for a solvent system is a mixture of petroleum ether (or hexanes) and ethyl acetate, with a small amount of acetic acid. For example, a gradient of petroleum ether/ethyl acetate/acetic acid could be effective.[9]

  • Reduce Sample Load: Use an appropriate amount of silica gel for the amount of sample being purified. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight for difficult separations.

  • Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks. Both "dry packing" and "wet packing" methods can be effective if done carefully.[10]

Experimental Protocols

Protocol 1: Recrystallization of 4-Methoxyphenylacetic Acid from Water

This protocol is suitable for removing non-polar impurities.

Materials:

  • Industrial-grade 4-Methoxyphenylacetic acid

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude 4-MPAA in an Erlenmeyer flask.

  • Add a minimal amount of deionized water.

  • Heat the mixture on a hot plate with stirring until the water boils.

  • Continue adding small portions of hot deionized water until the 4-MPAA just dissolves. Be patient, as it may dissolve slowly. Avoid adding a large excess of water.

  • If colored impurities are present, remove the flask from the heat and allow it to cool slightly. Add a small amount of activated carbon, and then bring the solution back to a boil for a few minutes.

  • If activated carbon was used, perform a hot filtration to remove it.

  • Allow the clear filtrate to cool slowly to room temperature. You can insulate the flask to slow the cooling process.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Flash Column Chromatography of 4-Methoxyphenylacetic Acid

This protocol is designed to separate 4-MPAA from less polar impurities like unreacted 4-methoxybenzyl cyanide.

Materials:

  • Industrial-grade 4-Methoxyphenylacetic acid

  • Silica gel (230-400 mesh)

  • Petroleum ether (or hexanes)

  • Ethyl acetate

  • Acetic acid

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel using either a wet or dry packing method.

  • Prepare the Sample: Dissolve the crude 4-MPAA in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the initial eluent).

  • Load the Sample: Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar solvent system, such as 95:5 petroleum ether:ethyl acetate with 0.1% acetic acid.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient could be:

    • 95:5 Petroleum ether:Ethyl acetate (+0.1% Acetic Acid)

    • 90:10 Petroleum ether:Ethyl acetate (+0.1% Acetic Acid)

    • 80:20 Petroleum ether:Ethyl acetate (+0.1% Acetic Acid)

  • Collect Fractions: Collect fractions and monitor them by TLC to identify the fractions containing the pure 4-MPAA.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-Methoxyphenylacetic acid.

Data Presentation

Table 1: Solubility of 4-Methoxyphenylacetic Acid in Various Solvents

SolventTemperature (°C)Solubility ( g/100 mL)Reference
Water20~0.6[2]
Ethanol25Highly Soluble[2]
Ether25Soluble[2]
Propan-2-ol25High[11]
Toluene25Moderate[11]

Note: This table provides a qualitative and semi-quantitative summary. For precise process design, experimental determination of solubility is recommended.

Table 2: Analytical Data for 4-MPAA and Potential Impurities

Compound1H NMR (CDCl3, δ ppm)Key Distinguishing Features
4-Methoxyphenylacetic acid 3.58 (s, 2H, -CH2-), 3.79 (s, 3H, -OCH3), 6.86 (d, 2H, Ar-H), 7.19 (d, 2H, Ar-H), ~11 (br s, 1H, -COOH)Presence of the carboxylic acid proton and the singlet at ~3.58 ppm.
4-Methoxybenzyl cyanide 3.64 (s, 2H, -CH2-), 3.77 (s, 3H, -OCH3), 6.88 (d, 2H, Ar-H), 7.20 (d, 2H, Ar-H)Absence of the carboxylic acid proton.
p-Anisaldehyde 3.89 (s, 3H, -OCH3), 6.99 (d, 2H, Ar-H), 7.84 (d, 2H, Ar-H), 9.88 (s, 1H, -CHO)Presence of the aldehyde proton at ~9.88 ppm.

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

Visualizations

Workflow for Purification of 4-MPAA

purification_workflow cluster_start Initial State cluster_analysis1 Initial Analysis cluster_decision Purity Assessment cluster_purification Purification Methods cluster_analysis2 Final Analysis cluster_end Final Product Industrial-grade\n4-MPAA Industrial-grade 4-MPAA TLC_HPLC_NMR_1 TLC/HPLC/NMR Analysis Industrial-grade\n4-MPAA->TLC_HPLC_NMR_1 Purity_Check Purity > 99.5%? TLC_HPLC_NMR_1->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization No Column_Chromatography Column Chromatography Purity_Check->Column_Chromatography No, significant impurities Pure_4_MPAA Pure 4-MPAA Purity_Check->Pure_4_MPAA Yes TLC_HPLC_NMR_2 TLC/HPLC/NMR Analysis Recrystallization->TLC_HPLC_NMR_2 Column_Chromatography->TLC_HPLC_NMR_2 TLC_HPLC_NMR_2->Purity_Check

Caption: Decision workflow for the purification of 4-MPAA.

Troubleshooting Recrystallization

recrystallization_troubleshooting cluster_solutions_oil Solutions for 'Oiling Out' cluster_solutions_nocrystals Solutions for No Crystals Start Hot, clear solution of 4-MPAA Cool Cool solution slowly Start->Cool Check Crystals form? Cool->Check Success Collect and dry pure crystals Check->Success Yes OilingOut Compound 'oils out'? Check->OilingOut No NoCrystals No crystals form (Supersaturated) OilingOut->NoCrystals No ReheatAddSolvent Reheat, add more solvent, cool slowly OilingOut->ReheatAddSolvent Yes Seed Add seed crystal NoCrystals->Seed Scratch Scratch flask NoCrystals->Scratch Concentrate Reduce solvent volume NoCrystals->Concentrate ReheatAddSolvent->Cool ChangeSolvent Use solvent with lower boiling point ChangeSolvent->Start Seed->Cool Scratch->Cool Concentrate->Start

Caption: Troubleshooting guide for common recrystallization issues.

References

  • Oiling Out in Crystallization. Mettler Toledo. [Link]

  • Recrystallization (help meeeeee) : r/chemistry. Reddit. [Link]

  • 13C ; DEPT135 ; HSQC) and HRMS spectra. [Link]

  • Recrystallization 2. [Link]

  • Recrystallization. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. [Link]

  • Recrystallization. [Link]

  • Supporting Information - The Royal Society of Chemistry. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Chromatography: How to Run a Flash Column - Department of Chemistry : University of Rochester. [Link]

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. [Link]

  • SOP: FLASH CHROMATOGRAPHY - UCT Science. [Link]

  • recrystallization-2.doc.pdf. [Link]

  • HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. [Link]

  • Recrystallization and Crystallization. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • (PDF) Solubility Measurement, Modeling, and Thermodynamic Functions for para -Methoxyphenylacetic Acid in Pure and Mixed Organic and Aqueous Systems - ResearchGate. [Link]

  • HPLC Method Development. [Link]

  • 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem. [Link]

  • Showing Compound 4-Methoxyphenylacetic acid (FDB022832) - FooDB. [Link]

  • Thermodynamics and kinetic studies for crystallization of carboxylic acids (para-methoxyphenylacetic acid and benzoic acid): measurement and mathematical modeling - RMIT University. [Link]

  • CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof - Google P
  • TLC Visualization Reagents - EPFL. [Link]

  • CN102643192A - Preparation method of methoxyphenylacetic acid - Google P
  • How to interpret TLC data regarding the purity of one's sample - Chemistry Stack Exchange. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • Chiral HPLC Separations - Phenomenex. [Link]

  • 2.3F: Visualizing TLC Plates - Chemistry LibreTexts. [Link]

  • How do I identify a particular compound using TLC? - ResearchGate. [Link]

  • Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. [Link]

  • Effective solvent system selection in the recrystallization purification of pharmaceutical products - DOI. [Link]

  • Effective solvent system selection in the recrystallization purification of pharmaceutical products | Request PDF - ResearchGate. [Link]

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Optimizing reaction conditions for 4-Methoxyphenylacetic acid esterification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: 4MPAA-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

This guide addresses the esterification of 4-Methoxyphenylacetic acid (4-MPAA) to Methyl 4-methoxyphenylacetate .[1] While a standard Fischer esterification appears straightforward, the electron-rich nature of the aromatic ring (activated by the methoxy group) introduces specific risks—namely sulfonation and tarring —when using traditional concentrated mineral acids.

This support document provides optimized protocols, troubleshooting logic for low yields, and purification strategies to ensure pharmaceutical-grade purity (>98%).

Module 1: Reaction Thermodynamics & Mechanism

The Core Challenge: Equilibrium Control

The reaction is an acid-catalyzed equilibrium. To drive conversion, you must either remove water or use a vast excess of methanol.[1]


[1]
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the activation energy barriers and the critical role of the tetrahedral intermediate.

FischerMechanism Substrate 4-MPAA (Carboxylic Acid) Protonation Carbonyl Protonation Substrate->Protonation + H+ Attack Nucleophilic Attack (Methanol) Protonation->Attack + MeOH Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral RDS Elimination Water Elimination (-H2O) Tetrahedral->Elimination Proton Transfer Product Methyl Ester (Target) Elimination->Product - H+

Figure 1: Step-wise mechanism of acid-catalyzed esterification. The formation of the tetrahedral intermediate is typically the rate-determining step (RDS).

Module 2: Optimized Protocols (Method Selection)

Method A: Heterogeneous Catalysis (Recommended)

Best for: High purity, eco-friendly, easy workup. Using a solid acid catalyst like Amberlyst-15 avoids the risk of ring sulfonation associated with liquid sulfuric acid [1].[1]

  • Reagents: 4-MPAA (1.0 eq), Methanol (10-20 eq), Amberlyst-15 (10-20 wt% of substrate).[1]

  • Procedure:

    • Suspend 4-MPAA in Methanol (anhydrous).

    • Add dry Amberlyst-15 beads.

    • Reflux (65°C) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1]

    • Workup: Filter off the catalyst beads. Concentrate the filtrate.

  • Why this works: The catalyst is easily removed, preventing acid contamination during concentration which can cause hydrolysis.

Method B: Thionyl Chloride / Methanol (In Situ Acid)

Best for: Small scale, driving completion (irreversible). Generates anhydrous HCl in situ and consumes water produced during the reaction.[1]

  • Reagents: 4-MPAA (1.0 eq), Methanol (Solvent), SOCl₂ (1.2 eq).[1]

  • Procedure:

    • Chill Methanol to 0°C.

    • Dropwise add SOCl₂ (Exothermic![1] Vent HCl gas).

    • Add 4-MPAA.[1][2]

    • Warm to RT, then reflux for 2 hours.

  • Warning: Generates SO₂ and HCl gas.[1][3] Requires a fume hood and scrubber.[1]

Method C: Traditional H₂SO₄ (Use with Caution)

Risk: The methoxy group activates the benzene ring. Hot, concentrated H₂SO₄ can cause electrophilic aromatic sulfonation at the ortho position, leading to black tar and yield loss [2].[1]

  • Mitigation: Use catalytic amounts only (1-3 mol%) and strictly control temperature (<65°C).

Module 3: Troubleshooting & FAQs

User Query: "My reaction mixture turned black/dark brown."
  • Root Cause: Sulfonation/Polymerization. You likely used concentrated H₂SO₄ and overheated the mixture.[1] The electron-rich aromatic ring is susceptible to attack by the acid itself.

  • Solution: Switch to Method A (Amberlyst-15) or Method B (SOCl₂) . If you must use H₂SO₄, reduce loading to <1 mol% and do not exceed 60°C.[1]

User Query: "Yield is stuck at ~60-70%."
  • Root Cause: Equilibrium Limitation. Water accumulation is reversing the reaction.[1]

  • Diagnostic: Check the water content of your methanol.

  • Solution:

    • Drying: Use a Soxhlet extractor with 3Å molecular sieves in the reflux loop to trap water.[1]

    • Concentration: Increase Methanol equivalents (Le Chatelier’s Principle).

User Query: "I have an emulsion during workup."
  • Root Cause: Density similarity or surfactant effect from impurities.[1]

  • Solution:

    • Add Brine (Saturated NaCl) to the aqueous layer to increase density difference.[1]

    • Filter the biphasic mixture through a Celite pad if fine particulates are stabilizing the emulsion.

Module 4: Purification & Data Analysis

Purification Workflow

Since the ester is a liquid (MP ~ -40°C) [3], crystallization is not an option.[1]

  • Acid Wash: Dissolve crude in EtOAc.[1] Wash with sat.[1] NaHCO₃ (2x) to remove unreacted 4-MPAA.[1]

    • Note: The acid will go into the aqueous layer (bubbling CO₂). The ester stays in organic.

  • Drying: Dry organic layer over MgSO₄.[1]

  • Distillation: If high purity is needed, vacuum distillation is effective.[1]

    • BP: ~158°C at 19 mmHg [3].[1][2][4]

Troubleshooting Logic Tree

Troubleshooting Start Issue Detected Type Identify Symptom Start->Type LowYield Low Yield (<70%) Type->LowYield DarkColor Dark/Tar Formation Type->DarkColor Impure Acid Impurity in NMR Type->Impure WaterCheck Check Water Removal (Add Sieves/Soxhlet) LowYield->WaterCheck AcidCheck Check Catalyst (Switch to Amberlyst) DarkColor->AcidCheck WashCheck Repeat NaHCO3 Wash Impure->WashCheck

Figure 2: Decision tree for common experimental failures.[1]

References

  • Keshe, M., et al. "Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias."[1][5][6] ResearchGate, 2015.[1]

  • Cerfontain, H. "Mechanistic Aspects in Aromatic Sulfonation and Desulfonation."[1] Interscience, 1968.[1] (General reference for sulfonation of activated aromatics).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 90266, Methyl 4-methoxyphenylacetate."[1] PubChem, 2024.[1]

  • Vogel, A.I. "Vogel's Textbook of Practical Organic Chemistry."[1] 5th Ed., Longman Scientific & Technical, 1989.[1] (Standard Reference for Fischer Esterification protocols).

Sources

Minimizing side reactions during 4-Methoxyphenylacetic acid reduction

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Side Reactions & Optimizing Yield for 2-(4-Methoxyphenyl)ethanol

Ticket ID: #RXN-4MPAA-OPT Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Reagent Selection

User Query: I need to reduce 4-methoxyphenylacetic acid (4-MPAA) to 2-(4-methoxyphenyl)ethanol (4-MPE). My priorities are high chemoselectivity (keeping the methoxy group intact) and safe scale-up. Which reagent system should I use?

Technical Response: For 4-MPAA, the primary challenge is not just reduction power, but chemoselectivity and workup efficiency . The methoxy group (


) is acid-sensitive (demethylation risk) and the carboxylic acid moiety requires activation to be reduced by mild hydrides.

Below is the selection matrix for this specific substrate:

ParameterSystem A: NaBH

/ I

(Recommended)
System B: Borane-THF / DMS System C: LiAlH

(LAH)
Selectivity High. Reduces -COOH selectively in presence of esters/ethers.Very High. Rapidly reduces -COOH; tolerates nitro/cyano groups.Low. Aggressive; risk of demethylation at high T.
Safety Moderate. In situ generation of B

H

. Easy to control.
Low. Pyrophoric; requires strict anhydrous conditions.Low. Violent quench; unsuitable for large scale.
Side Reactions Minimal. Risk of iodination if T > Reflux.Boron-complex emulsions during workup.Over-reduction; ether cleavage; difficult aluminum emulsions.
Cost Low (Commodity reagents).High.Moderate.
Decision Logic (Visualized)

ReagentSelection Start Start: 4-MPAA Reduction Scale Is Scale > 100g? Start->Scale Safety Strict Safety/Pyro Restrictions? Scale->Safety No NaBH4 RECOMMENDED: NaBH4 / Iodine (Safe, Cost-effective) Scale->NaBH4 Yes (Avoids Pyro) Safety->NaBH4 Yes Borane ALTERNATIVE: Borane-DMS (Cleanest Profile, Expensive) Safety->Borane No LAH AVOID: LiAlH4 (Safety Risk, Side Rxns) Safety->LAH Legacy Only

Caption: Decision matrix for selecting the optimal reducing agent based on scale and safety constraints.

Core Protocol: The NaBH -I System

Context: This protocol utilizes the in situ generation of borane (B


H

) via the reaction of Sodium Borohydride and Iodine. It mimics the selectivity of Borane-THF without the storage hazards.
Mechanism of Action

The reaction proceeds via the formation of an acyloxyborohydride species, which is intramolecularly reduced.

Mechanism Step1 1. Activation 2 RCOOH + NaBH4 (RCOO)2BH2Na + 2 H2↑ Step2 2. Oxidation (I2 Addition) (RCOO)2BH2Na + I2 2 RCOOH-BH3 (Active Species) Step1->Step2 Iodine Addn Step3 3. Reduction RCOOH-BH3 → (RCH2O)3B (Trialkyl Borate) Step2->Step3 Reflux Step4 4. Hydrolysis (RCH2O)3B + H2O 3 RCH2OH + Boric Acid Step3->Step4 Workup

Caption: Simplified mechanistic pathway of the Kanth & Periasamy reduction protocol.

Step-by-Step Methodology

Reagents:

  • 4-Methoxyphenylacetic acid (1.0 eq)[1]

  • NaBH

    
     (2.2 eq)
    
  • Iodine (1.0 eq)

  • THF (Anhydrous)[2]

Protocol:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and N

    
     inlet.
    
  • Solvation: Add NaBH

    
     to THF (10 mL/g of substrate). Note: NaBH
    
    
    
    is sparingly soluble; this will be a suspension.
  • Substrate Addition: Add 4-MPAA slowly to the suspension at 0°C.

    • Why? This releases H

      
       gas as the acid proton reacts with the hydride. Ventilation is critical. 
      
  • Iodine Addition (The Critical Step): Dissolve I

    
     in THF and add dropwise via the addition funnel over 30–45 minutes at 0°C.
    
    • Visual Cue: The solution will turn brown (iodine) then fade to colorless/white as B

      
      H
      
      
      
      is generated and consumed.
  • Reaction: Once gas evolution ceases, warm to room temperature, then reflux for 2–4 hours.

  • Quench: Cool to 0°C. Add Methanol dropwise until bubbling stops (destroys excess borane).

  • Workup (Crucial for Yield): Evaporate the solvent. Dissolve residue in 20% KOH (aqueous) and stir for 4 hours to break boron esters. Extract with Dichloromethane (DCM).[3]

Troubleshooting & Minimizing Side Reactions

User Query: I am seeing impurities in my NMR and my yield is lower than expected. What went wrong?

Side Reaction 1: Methyl Ether Cleavage (Demethylation)
  • Symptom: Appearance of phenolic peaks in NMR (broad singlet ~5.0–9.0 ppm depending on solvent) or 4-Hydroxyphenylacetic acid.

  • Cause:

    • Use of Lewis acidic reducing agents (like AlCl

      
      /LAH) at high temperatures.
      
    • Presence of strong mineral acids during workup.

  • Prevention:

    • Maintain reaction temperature below 70°C (THF reflux is ~66°C, which is safe).

    • Avoid BBr

      
       or AlCl
      
      
      
      based methods.
    • Ensure the workup pH does not drop below 2.

Side Reaction 2: Esterification (The "False" Product)
  • Symptom: Product smells fruity; NMR shows a methyl singlet ~3.6 ppm (distinct from the ether methoxy).

  • Cause: Quenching with Methanol (MeOH) in the presence of unreacted acid and heating, or using acidic MeOH for workup.

  • Prevention:

    • Do not reflux during the quench step.

    • Use 3M NaOH for the initial hydrolysis step rather than acidic conditions.

Side Reaction 3: Stable Borate Ester Formation (The "Missing" Yield)
  • Symptom: Low isolated yield, but crude NMR looks messy with broad peaks. The product is "stuck" to the boron.

  • Cause: Borane reductions form trialkyl borates

    
    . These are stable and often resist simple water washes.
    
  • Prevention (The Oxidative Workup):

    • Instead of simple hydrolysis, use the Perborate Method : Add NaBO

      
      ·4H
      
      
      
      O to the reaction mixture during quench. This oxidatively cleaves the B-O bond cleanly.

Workup Logic: Breaking the Emulsion

The most common failure mode in 4-MPAA reduction is not chemical, but physical (emulsions).

Workup Start Crude Reaction Mixture (Contains Boron Esters) Quench Quench: MeOH (Dropwise) Temp: 0°C Start->Quench Hydrolysis Hydrolysis Strategy Quench->Hydrolysis RouteA Standard: 3M NaOH Stir 2 hrs Hydrolysis->RouteA Normal RouteB Difficult Emulsion: Sat. NH4Cl + Tartaric Acid Hydrolysis->RouteB If Boron persists Extract Extraction: DCM or EtOAc RouteA->Extract RouteB->Extract Wash Wash: Brine + H2O Extract->Wash Final Pure 2-(4-Methoxyphenyl)ethanol Wash->Final

Caption: Workflow for efficient product isolation and emulsion prevention.

Frequently Asked Questions (FAQs)

Q: Can I use LiAlH


 (LAH) if I already have it? 
A:  Yes, but proceed with caution. 4-Methoxy groups are generally stable to LAH at reflux, but the quench is dangerous. Use the Fieser workup  (

g LAH :

mL H

O :

mL 15% NaOH :

mL H

O) to obtain a granular precipitate instead of a gel.

Q: Why did my solution turn purple during the reaction? A: This indicates free Iodine. If the color persists after reflux, you likely added excess Iodine or the NaBH


 was old/inactive. The purple color should disappear during the workup (wash with Sodium Thiosulfate to clear it).

Q: Is the methoxy group an activating or deactivating group for this reduction? A: The methoxy group is electron-donating.[4] For nucleophilic hydride attacks (like pure NaBH


 on ketones), this deactivates the carbonyl. However, in the NaBH

/I

mechanism, the reaction is electrophilic (Borane attacks the oxygen). Therefore, the electron-rich nature of the ring slightly assists in stabilizing the transition state, making 4-MPAA a good substrate for this method.

References

  • Kanth, J. V. B., & Periasamy, M. (1991).[5][6] Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine.[7][8][9] The Journal of Organic Chemistry, 56(19), 5964–5965.

  • Brown, H. C., & Korytnyk, W. (1960).[6] Hydroboration. IV. A Study of the Relative Rate of Reaction of Selected Functional Groups with Diborane. Journal of the American Chemical Society, 82(15), 3866–3869.

  • McKennon, M. J., et al. (1993).[5] A convenient reduction of amino acids and their derivatives.[8] The Journal of Organic Chemistry, 58(13), 3568-3571. (Demonstrates Borane-THF workup improvements).

Sources

Technical Support Center: Thermal Stability & Handling of 4-Methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: 4-Methoxyphenylacetic Acid (4-MPAA) | CAS: 104-01-8 Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Stability Paradox

Welcome to the technical guide for 4-Methoxyphenylacetic acid (4-MPAA) . As a researcher, you likely selected this compound as a building block for non-steroidal anti-inflammatory drugs (NSAIDs) or agrochemicals.

The Core Challenge: 4-MPAA presents a specific handling paradox. It has a relatively low melting point (~86°C), enticing users to handle it in a molten state. However, the electron-donating methoxy group activates the benzene ring, while the acetic acid side chain is prone to decarboxylation. This creates a narrow "safe processing window" where thermal stress, oxidative environments, or trace metal contamination can trigger rapid degradation.

This guide moves beyond basic SDS data to address the causality of degradation and provides self-validating troubleshooting protocols.

Module 1: Thermal Profile & Critical Limits

The following data aggregates thermodynamic behaviors critical for process design.

Physicochemical Thresholds
ParameterValue / RangeTechnical Implications
Melting Point 86°C – 89°CSafe Zone. Can be melted for short-duration transfers, but avoid prolonged holding >90°C.
Boiling Point ~140°C (at 3 mmHg)Critical Warning. Do NOT attempt distillation at atmospheric pressure. Theoretical atmospheric BP (>250°C) is unreachable; the molecule will decarboxylate first.
Decarboxylation Onset >130°C (Pure) >60°C (Catalyzed)Danger Zone. In the presence of trace transition metals (Fe, Cu) or strong acids, CO₂ evolution can begin significantly below the melting point.
pKa ~4.2Moderately acidic. Soluble in alkaline aqueous solutions, but high pH (>10) accelerates oxidative degradation.
The Degradation Pathway Map

The diagram below illustrates the two primary failure modes: Oxidative Cleavage (Storage issue) and Decarboxylation (Thermal issue).

G Start 4-Methoxyphenylacetic Acid (4-MPAA) Decarb Pathway A: Thermal Decarboxylation (>130°C or Metal Catalyst) Start->Decarb Oxid Pathway B: Benzylic Oxidation (Air/Light exposure) Start->Oxid ProdA 4-Methylanisole (Liquid, Anise-like odor) Decarb->ProdA Loss of -COOH Gas CO2 Gas (Pressure Buildup) Decarb->Gas ProdB1 4-Methoxybenzaldehyde (Anisaldehyde) Oxid->ProdB1 Intermediate ProdB2 4-Methoxybenzoic Acid (Anisic Acid) ProdB1->ProdB2 Further Oxidation

Figure 1: Primary degradation pathways. Pathway A is dominant during high-temperature processing; Pathway B is dominant during long-term storage.

Module 2: Troubleshooting & FAQs

This section addresses specific observations reported by users in the field.

Issue 1: Sample Discoloration (Yellowing/Browning)

Observation: "My white crystalline powder has turned pale yellow after 3 months of storage."

  • Root Cause: Benzylic Oxidation. The methylene group (

    
    ) between the aromatic ring and the carboxyl group is activated by the electron-rich methoxy ring. Exposure to air (oxygen) and UV light creates radical species that form conjugated impurities like 4-Methoxybenzaldehyde  (Anisaldehyde), which is yellow/oily.
    
  • Diagnostic Check: Smell the sample. 4-MPAA has a faint odor, but Anisaldehyde has a strong, sweet, floral/hawthorn scent.

  • Corrective Action:

    • Recrystallize from hot water or toluene to remove the oily oxidation layer.

    • Store future batches under Nitrogen/Argon in amber glass.

Issue 2: Pressure Buildup in Sealed Vials

Observation: "I heated the reaction mixture to 110°C, and the septum popped off."

  • Root Cause: Decarboxylation. You have converted 4-MPAA into 4-Methylanisole and Carbon Dioxide (

    
    ).
    
  • The "Hidden" Variable: Check your solvent and reagents for trace metals. Iron (Fe) or Copper (Cu) salts can catalyze decarboxylation at temperatures as low as 60-70°C.

  • Corrective Action:

    • Lower reaction temperature to <90°C if possible.

    • Add a chelating agent (e.g., EDTA) if metal contamination is suspected.

    • Ensure adequate venting for

      
       release.
      
Issue 3: Inconsistent Assay after Vacuum Drying

Observation: "Purity dropped from 99% to 97% after drying at 60°C under vacuum."

  • Root Cause: Sublimation vs. Surface Degradation. 4-MPAA has a non-negligible vapor pressure. Under high vacuum and heat, you may be subliming the pure compound onto the oven walls, while leaving behind heavier, non-volatile oxidation dimers (impurities) in the bulk sample, artificially lowering the relative purity.

  • Corrective Action:

    • Dry at lower temperatures (40°C) with a nitrogen bleed (do not use hard vacuum).

    • Use a desiccator with

      
       at room temperature instead of an oven.
      

Module 3: Experimental Protocols

Protocol A: Forced Degradation (Stress Testing)

Use this protocol to validate your analytical method's ability to detect the specific impurities mentioned above.

Objective: Generate ca. 10-20% degradation to verify separation of 4-Methylanisole and Anisaldehyde from the parent peak.

  • Preparation: Prepare a 1 mg/mL solution of 4-MPAA in Acetonitrile/Water (50:50).

  • Thermal Stress: Aliquot 5 mL into a crimp-top vial. Heat at 80°C for 4 hours .

  • Oxidative Stress: To a separate aliquot, add

    
     (final conc. 3%). Store at RT for 2 hours.
    
  • Analysis: Inject both samples alongside a fresh standard.

    • Expectation (Thermal): Appearance of a less polar peak (longer retention time) corresponding to 4-Methylanisole.

    • Expectation (Oxidative): Appearance of peaks corresponding to Anisaldehyde (distinct UV spectrum).

Protocol B: Recommended HPLC Method

Standard reverse-phase method optimized for separating the acid from its non-polar degradation products.

ParameterSetting
Column C18 (e.g., Agilent Zorbax or Waters Symmetry), 4.6 x 150mm, 5µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5 suppresses ionization of the acid, sharpening the peak)
Mobile Phase B Acetonitrile (MeCN)
Gradient 0-5 min: 20% B (Isocratic) 5-15 min: 20% -> 80% B (Linear Gradient) 15-20 min: 80% B (Wash)
Flow Rate 1.0 mL/min
Detection UV @ 225 nm (Max absorption) and 275 nm (Secondary)
Temperature 30°C

Decision Tree: Handling Molten 4-MPAA

Before heating 4-MPAA for transfer or reaction, consult this logic flow to prevent degradation.

DecisionTree Q1 Do you need to melt 4-MPAA? Check1 Is the temp > 90°C? Q1->Check1 Check2 Are transition metals present? Check1->Check2 No (<90°C) Action2 STOP High risk of decarboxylation. Dissolve in solvent instead. Check1->Action2 Yes Action1 PROCEED Use oil bath/jacketed vessel. Keep under N2 blanket. Check2->Action1 No Action3 STOP Metals catalyze degradation. Use glass-lined equipment. Check2->Action3 Yes

Figure 2: Decision support for thermal processing.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7697, 4-Methoxyphenylacetic acid. Retrieved from [Link]

  • Telvekar, V. N., & Sasane, K. A. (2010).Novel oxidative decarboxylation of arylacetic acids. (Discusses the mechanism of converting PAA derivatives to aldehydes/ketones). Synthetic Communications.

Validation & Comparative

A Senior Application Scientist's Guide to 1H NMR Spectrum Analysis of 4-Methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of small molecules is a cornerstone of successful research. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out for its ability to provide a detailed atomic-level fingerprint of a molecule. This guide offers an in-depth analysis of the ¹H NMR spectrum of 4-methoxyphenylacetic acid, a common building block in organic synthesis. Beyond a simple spectral interpretation, we will delve into the causal relationships between the molecular structure and the observed spectral features. Furthermore, we will objectively compare its spectrum with those of structurally related analogues—phenylacetic acid, 4-hydroxyphenylacetic acid, and 4-ethoxyphenylacetic acid—to provide a comprehensive understanding of substituent effects on the ¹H NMR spectrum.

The Foundational Principles of ¹H NMR Spectroscopy

¹H NMR spectroscopy is predicated on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclear magnets can align either with (a lower energy state) or against (a higher energy state) the field. The application of radiofrequency radiation can induce a transition between these energy states, a phenomenon known as resonance. The precise frequency required for resonance is exquisitely sensitive to the local electronic environment of each proton. This sensitivity is the origin of the chemical shift (δ) , which provides information about the functional group and electronic nature of the proton's surroundings.

Furthermore, the magnetic fields of neighboring, non-equivalent protons can influence each other, leading to the splitting of NMR signals into multiple peaks. This phenomenon, known as spin-spin coupling , provides valuable information about the connectivity of atoms within a molecule. The magnitude of this splitting is given by the coupling constant (J) , measured in Hertz (Hz). Finally, the area under each NMR signal, or integration , is directly proportional to the number of protons giving rise to that signal.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

A reliable ¹H NMR spectrum is contingent upon meticulous sample preparation. The following protocol outlines the standard procedure for preparing a small organic molecule like 4-methoxyphenylacetic acid for NMR analysis.

Step-by-Step Sample Preparation
  • Sample Weighing: Accurately weigh 5-25 mg of the solid 4-methoxyphenylacetic acid sample.[1][2]

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Deuterated solvents, where hydrogen atoms are replaced by deuterium, are used to avoid large solvent signals in the ¹H NMR spectrum.[1][2] Chloroform-d (CDCl₃) is a common choice for many organic molecules.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, small vial.[1]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS is chemically inert and its protons resonate at a well-defined position (0 ppm), providing a reference point for the chemical shift scale.

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.[1]

  • Sample Volume: Ensure the final volume of the solution in the NMR tube is appropriate for the spectrometer, typically around 4-5 cm in height.[3]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Caption: A typical workflow for preparing and analyzing a small molecule by ¹H NMR spectroscopy.

Analysis of the ¹H NMR Spectrum of 4-Methoxyphenylacetic Acid

The ¹H NMR spectrum of 4-methoxyphenylacetic acid in CDCl₃ displays a set of distinct signals that can be unambiguously assigned to the different proton environments within the molecule.

Caption: Molecular structure of 4-methoxyphenylacetic acid with distinct proton environments highlighted.

Spectral Data of 4-Methoxyphenylacetic Acid
SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
1~10-12 (broad)Singlet-1HCarboxylic Acid (-COOH)
27.19Doublet8.692HAromatic Protons (ortho to -CH₂COOH)
36.86Doublet8.692HAromatic Protons (ortho to -OCH₃)
43.79Singlet-3HMethoxy Protons (-OCH₃)
53.58Singlet-2HMethylene Protons (-CH₂COOH)

Note: The carboxylic acid proton signal is often broad and may not be consistently observed depending on the solvent and concentration.

Interpretation
  • Aromatic Protons (Signals 2 & 3): The aromatic region of the spectrum shows two doublets, each integrating to 2H. This pattern is characteristic of a 1,4-disubstituted benzene ring. The protons on carbons adjacent to the electron-withdrawing acetic acid group (ortho to -CH₂COOH) are deshielded and appear further downfield at 7.19 ppm. Conversely, the protons on carbons adjacent to the electron-donating methoxy group (ortho to -OCH₃) are more shielded and resonate upfield at 6.86 ppm. The coupling constant of 8.69 Hz is typical for ortho-coupling between adjacent aromatic protons.

  • Methoxy Protons (Signal 4): The sharp singlet at 3.79 ppm, integrating to 3H, is characteristic of the protons of the methoxy group (-OCH₃). The absence of splitting indicates no adjacent non-equivalent protons.

  • Methylene Protons (Signal 5): The singlet at 3.58 ppm, integrating to 2H, corresponds to the methylene protons (-CH₂) of the acetic acid side chain. These protons are adjacent to a carbonyl group and an aromatic ring, which deshields them. The lack of splitting is due to the absence of neighboring protons.

  • Carboxylic Acid Proton (Signal 1): The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet far downfield (often above 10 ppm). Its broadness is a result of chemical exchange with residual water in the solvent.

Comparative Analysis with Structural Analogues

To better understand the influence of the substituents on the ¹H NMR spectrum, a comparison with phenylacetic acid, 4-hydroxyphenylacetic acid, and 4-ethoxyphenylacetic acid is highly instructive.

CompoundAromatic Protons (ortho to -CH₂COOH)Aromatic Protons (ortho to substituent)Methylene Protons (-CH₂)Alkoxy/Hydroxy Protons
4-Methoxyphenylacetic acid 7.19 ppm (d, J=8.69 Hz)6.86 ppm (d, J=8.69 Hz)3.58 ppm (s)3.79 ppm (s, -OCH₃)
Phenylacetic acid 7.24-7.36 ppm (m, 5H)7.24-7.36 ppm (m, 5H)3.64 ppm (s)-
4-Hydroxyphenylacetic acid ~7.15 ppm (d)~6.85 ppm (d)~3.44 ppm (s)Variable (broad s, -OH)
4-Ethoxyphenylacetic acid ~7.18 ppm (d)~6.85 ppm (d)~3.55 ppm (s)4.02 ppm (q, -OCH₂-), 1.40 ppm (t, -CH₃)
Key Observations and Insights
  • Effect of the para-Substituent on Aromatic Protons:

    • In phenylacetic acid , the absence of a substituent at the para-position results in a complex multiplet for all five aromatic protons in the range of 7.24-7.36 ppm.

    • The introduction of an electron-donating group (-OH or -OR) at the para-position in 4-hydroxyphenylacetic acid , 4-methoxyphenylacetic acid , and 4-ethoxyphenylacetic acid leads to a significant upfield shift of the ortho-protons to the substituent (around 6.85 ppm) due to increased electron density. The protons ortho to the acetic acid group remain further downfield. This clear separation into two distinct doublets is a hallmark of a 1,4-disubstituted benzene ring with an electron-donating and an electron-withdrawing group.

  • Effect on Methylene Protons:

    • The chemical shift of the methylene protons is relatively consistent across the series, appearing between 3.44 and 3.64 ppm. This indicates that the electronic effect of the para-substituent on the methylene group is less pronounced compared to its effect on the aromatic ring.

  • Signature of the Alkoxy Group:

    • The methoxy group in 4-methoxyphenylacetic acid gives a characteristic sharp singlet at 3.79 ppm.

    • The ethoxy group in 4-ethoxyphenylacetic acid presents a more complex pattern: a quartet around 4.02 ppm for the -OCH₂- protons (split by the adjacent methyl group) and a triplet around 1.40 ppm for the -CH₃ protons (split by the adjacent methylene group). This distinctive ethyl group signature is a powerful diagnostic tool.

Conclusion

The ¹H NMR spectrum of 4-methoxyphenylacetic acid provides a wealth of information that allows for its unambiguous structural confirmation. Through a systematic analysis of chemical shifts, coupling constants, and integration, each proton environment can be assigned. The comparative analysis with its structural analogues underscores the profound influence of substituents on the electronic environment of a molecule, which is directly reflected in the ¹H NMR spectrum. This guide serves as a practical framework for researchers to not only interpret the spectrum of 4-methoxyphenylacetic acid but also to apply these fundamental principles to the structural elucidation of other small molecules.

References

  • University of Rochester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). NMR Sample Preparation & NMR Tubes. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of California, Davis. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of California, San Diego. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethoxyphenylacetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxyphenylacetic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methoxyphenyl acetic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. Retrieved from [Link]

Sources

A Comparative Guide to the FTIR Characteristic Peaks of 4-Methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for the structural elucidation and quality control of organic molecules. This guide provides an in-depth analysis of the FTIR spectrum of 4-Methoxyphenylacetic acid, a compound of interest in various research fields. Through a comparative approach with structurally related molecules, we will dissect the vibrational signatures that define its molecular architecture. This guide is designed to not only present data but to also offer insights into the rationale behind spectral interpretations, thereby empowering researchers to confidently analyze similar compounds.

The Vibrational Fingerprint of 4-Methoxyphenylacetic Acid

4-Methoxyphenylacetic acid presents a unique combination of a carboxylic acid, a methoxy group, and a para-substituted benzene ring. Each of these functional groups contributes distinct absorption bands to its FTIR spectrum, creating a characteristic fingerprint. The analysis of these peaks allows for unambiguous identification and assessment of purity.

Below is a summary of the prominent characteristic peaks observed in the FTIR spectrum of 4-Methoxyphenylacetic acid, acquired using the KBr pellet method.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
~3000-2500Broad, StrongO-H stretching (in dimer)Carboxylic Acid
~2950, ~2840MediumC-H stretchingMethylene & Methyl
~1700StrongC=O stretchingCarboxylic Acid
~1610, ~1510Medium-StrongC=C stretchingAromatic Ring
~1450MediumC-H bendingMethylene & Methyl
~1250StrongAsymmetric C-O-C stretchingAryl Ether
~1180MediumIn-plane O-H bendingCarboxylic Acid
~1030StrongSymmetric C-O-C stretchingAryl Ether
~920Broad, MediumOut-of-plane O-H bendingCarboxylic Acid
~830StrongC-H out-of-plane bendingp-disubstituted Ring

Comparative Spectral Analysis: Unraveling Substituent Effects

To fully appreciate the nuances of the 4-Methoxyphenylacetic acid spectrum, a comparison with structurally analogous compounds is highly instructive. Here, we compare its spectrum with those of phenylacetic acid, 4-hydroxyphenylacetic acid, and anisole. This comparative analysis highlights the influence of the methoxy and carboxylic acid functionalities on the vibrational modes of the molecule.

Visualizing the Analytical Workflow

The following diagram illustrates the logical progression from sample preparation to the comparative analysis of the FTIR spectra.

FTIR_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis & Comparison Sample Solid Sample (e.g., 4-Methoxyphenylacetic acid) Grinding Grind Sample & KBr Sample->Grinding KBr Spectroscopic Grade KBr KBr->Grinding Pellet Press into Transparent Pellet Grinding->Pellet FTIR FTIR Spectrometer Pellet->FTIR Spectrum Acquire IR Spectrum FTIR->Spectrum Identify Identify Characteristic Peaks Spectrum->Identify Compare Compare with Reference Spectra (Phenylacetic acid, 4-Hydroxyphenylacetic acid, Anisole) Identify->Compare Interpret Interpret Substituent Effects Compare->Interpret

Caption: Workflow for FTIR analysis of solid samples.

Comparative Data Table
Vibrational Mode4-Methoxyphenylacetic Acid (cm⁻¹)Phenylacetic Acid (cm⁻¹)4-Hydroxyphenylacetic Acid (cm⁻¹)Anisole (cm⁻¹)
O-H Stretch (Carboxylic Acid) ~3000-2500 (Broad)~3000-2500 (Broad)~3300 (Phenolic, Broad) & ~3000-2500 (Carboxylic, Broad)N/A
Aromatic C-H Stretch ~3030~3030~3030~3060, ~3030
Aliphatic C-H Stretch ~2950, ~2840~2930~2930~2950, ~2840 (Methyl)
C=O Stretch ~1700~1700~1700N/A
Aromatic C=C Stretch ~1610, ~1510~1600, ~1500~1610, ~1515~1600, ~1500
C-O-C Asymmetric Stretch ~1250N/AN/A~1250
C-O-C Symmetric Stretch ~1030N/AN/A~1040
p-Substitution C-H Bend ~830N/A~820N/A
In-depth Discussion
  • The Carboxylic Acid Signature: The most discernible feature in the spectra of 4-Methoxyphenylacetic acid, phenylacetic acid, and 4-hydroxyphenylacetic acid is the extremely broad O-H stretching band from approximately 3000 to 2500 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimeric structure that carboxylic acids typically form in the solid state.[1] The strong carbonyl (C=O) stretching absorption around 1700 cm⁻¹ is another definitive peak for these carboxylic acids.[2]

  • The Methoxy Group's Contribution: The presence of the methoxy group in 4-Methoxyphenylacetic acid and anisole gives rise to two prominent C-O stretching bands. The asymmetric C-O-C stretch appears as a strong band around 1250 cm⁻¹, while the symmetric stretch is observed near 1030-1040 cm⁻¹.[3] These peaks are absent in the spectra of phenylacetic acid and 4-hydroxyphenylacetic acid, making them excellent diagnostic markers for the methoxy functionality.

  • Aromatic Substitution Patterns: The out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) are highly informative about the substitution pattern on the benzene ring. For 4-Methoxyphenylacetic acid and 4-hydroxyphenylacetic acid, the strong absorption band around 820-830 cm⁻¹ is characteristic of para-disubstitution.[4] In contrast, phenylacetic acid, being monosubstituted, will exhibit different bending patterns in this region.

  • Hydroxyl vs. Methoxy Substitution: Comparing 4-Methoxyphenylacetic acid with 4-hydroxyphenylacetic acid reveals the distinct signature of a phenolic O-H group. The latter displays an additional broad absorption band around 3300 cm⁻¹ corresponding to the phenolic O-H stretch, which is absent in the former.

Experimental Protocol: KBr Pellet Method for FTIR Analysis

To ensure the acquisition of high-quality and reproducible FTIR spectra of solid samples like 4-Methoxyphenylacetic acid, the Potassium Bromide (KBr) pellet method is a widely accepted and robust technique.

Step-by-Step Methodology
  • Sample and KBr Preparation:

    • Gently grind a small amount (1-2 mg) of the solid sample (e.g., 4-Methoxyphenylacetic acid) into a fine powder using an agate mortar and pestle.

    • In a separate, dry agate mortar, place approximately 100-200 mg of spectroscopic grade KBr powder. It is crucial that the KBr is completely dry, as any moisture will lead to a broad absorption band in the 3400 cm⁻¹ region due to O-H stretching.

    • Add the ground sample to the KBr powder in the mortar.

  • Mixing:

    • Thoroughly and rapidly mix the sample and KBr by gentle grinding for about a minute. The goal is to achieve a homogenous dispersion of the sample within the KBr matrix. Avoid excessive grinding which can lead to particle size effects.

  • Pellet Formation:

    • Transfer the mixture into a pellet die.

    • Place the die into a hydraulic press.

    • Apply pressure (typically 7-10 tons) for a few minutes. This will cause the KBr to flow and form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire the FTIR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • It is good practice to run a background spectrum of the empty spectrometer prior to sample analysis.

Diagram of the KBr Pellet Preparation Process

KBr_Pellet_Preparation start Start grind_sample Grind 1-2 mg of 4-Methoxyphenylacetic acid start->grind_sample add_kbr Add 100-200 mg of dry KBr grind_sample->add_kbr mix Thoroughly mix sample and KBr add_kbr->mix load_die Load mixture into pellet die mix->load_die press Apply 7-10 tons of pressure load_die->press form_pellet Form transparent pellet press->form_pellet acquire_spectrum Acquire FTIR spectrum form_pellet->acquire_spectrum end End acquire_spectrum->end

Caption: Step-by-step KBr pellet preparation.

Conclusion

The FTIR spectrum of 4-Methoxyphenylacetic acid is a rich source of structural information. By understanding the characteristic absorption bands of its constituent functional groups—the carboxylic acid, the methoxy group, and the para-substituted aromatic ring—and by comparing them to related molecules, a confident and detailed structural assignment can be made. The experimental protocol provided herein offers a reliable method for obtaining high-quality spectra for such analyses. This guide serves as a valuable resource for researchers, enabling them to leverage the power of FTIR spectroscopy in their scientific endeavors.

References

  • SpectraBase. (n.d.). 4-Methoxyphenyl acetic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • NIST. (n.d.). Anisole. In NIST Chemistry WebBook. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Northern Illinois University. (n.d.). FT-IR Sample Preparation. Retrieved from [Link]

  • AIP Publishing. (2005). Vibrational coupling in carboxylic acid dimers. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]

  • LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • ACS Publications. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Retrieved from [Link]

  • Kintek. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Spectra Analysis. (n.d.). Determining benzene ring substitution patterns from IR spectra. Retrieved from [Link]

Sources

A Comparative Guide to HPLC Method Validation for 4-Methoxyphenylacetic Acid Purity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the purity of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. 4-Methoxyphenylacetic acid, a key building block in the synthesis of various pharmaceuticals, is no exception.[1] Its purity profile can significantly impact the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity analysis, offering high resolution and quantitative accuracy.

This guide provides an in-depth comparison of two distinct reversed-phase HPLC methods for the purity determination of 4-Methoxyphenylacetic acid. We will delve into the rationale behind column and mobile phase selection, present a detailed validation protocol based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, and provide comparative experimental data to guide researchers and drug development professionals in making informed analytical decisions.[2]

The Analytical Challenge: Selectivity for Aromatic Compounds

4-Methoxyphenylacetic acid is an aromatic carboxylic acid. The primary analytical challenge in a purity method is not just retaining the main compound, but critically, separating it from structurally similar process-related impurities and potential degradants. The choice of stationary phase is paramount in achieving this separation, or "selectivity."

This guide will compare two common, yet distinct, stationary phases:

  • Method A: The Workhorse C18 Column. The octadecyl (C18) bonded phase is the most common in reversed-phase HPLC, separating compounds primarily based on hydrophobicity.[3] It is a robust, general-purpose choice.

  • Method B: The Alternative Selectivity Phenyl-Hexyl Column. This phase offers a different separation mechanism. The phenyl rings on the stationary phase can engage in π-π interactions with the aromatic ring of 4-Methoxyphenylacetic acid and its impurities.[4] This can lead to unique elution orders and improved resolution for closely related aromatic compounds that may be difficult to separate on a C18 column.[5]

Comparative HPLC Methodologies

The following methods were designed to be robust and suitable for a quality control environment. A key difference to note is the use of methanol in the Phenyl-Hexyl method, which can enhance the unique π-π selectivity of the phenyl phase compared to acetonitrile.[6]

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl Column
Column C18, 150 mm x 4.6 mm, 5 µmPhenyl-Hexyl, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 5% to 95% B in 10 min5% to 95% B in 10 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection Wavelength 225 nm225 nm
Injection Volume 10 µL10 µL
Diluent Acetonitrile:Water (50:50)Acetonitrile:Water (50:50)

Rationale for Detection Wavelength: The UV spectrum of 4-methoxyphenol, a structurally similar chromophore, shows a maximum absorbance around 222 nm. A wavelength of 225 nm is chosen to be near the absorbance maximum for good sensitivity while avoiding potential interference from mobile phase components at lower wavelengths.[7]

Experimental Protocol: HPLC Method Validation

A validated analytical method provides documented evidence that it is suitable for its intended purpose.[8] The following protocol outlines the validation of both Method A and Method B for the purity analysis of 4-Methoxyphenylacetic acid, adhering to ICH Q2(R1) guidelines.[9]

Potential Impurities

For this validation, two potential process-related impurities were considered:

  • Impurity 1: 4-Methoxybenzyl cyanide. A common precursor in the synthesis of 4-Methoxyphenylacetic acid.[9]

  • Impurity 2: p-Anisaldehyde. A potential starting material or oxidation byproduct.

G cluster_synthesis Synthetic Route & Potential Impurities p-Anisaldehyde p-Anisaldehyde 4-Methoxybenzyl_cyanide 4-Methoxybenzyl cyanide p-Anisaldehyde->4-Methoxybenzyl_cyanide Process Step 1 4-Methoxyphenylacetic_acid 4-Methoxyphenylacetic acid (API) 4-Methoxybenzyl_cyanide->4-Methoxyphenylacetic_acid Process Step 2 (Hydrolysis)

Figure 1: Simplified synthetic pathway and potential impurities.

Validation Parameters and Acceptance Criteria

The following validation parameters were assessed for both methods.

HPLC_Validation_Workflow Start Method Validation Protocol Specificity Specificity (Peak Purity & Resolution) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Sensitivity Sensitivity (LOD & LOQ) Precision->Sensitivity Robustness Robustness Sensitivity->Robustness Report Validation Report Robustness->Report

Figure 2: Workflow for HPLC method validation.

1. Specificity: The method's ability to assess the analyte unequivocally in the presence of other components. A solution containing 4-Methoxyphenylacetic acid was spiked with Impurity 1 and Impurity 2.

  • Acceptance Criteria: Baseline resolution (Rs > 2.0) between the main peak and all impurity peaks.

2. Linearity: The ability to elicit test results that are directly proportional to the analyte concentration.

  • Procedure: A series of five solutions ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration were prepared and injected.

  • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.

3. Range: The interval between the upper and lower concentration of the analyte for which the method has suitable linearity, accuracy, and precision.

  • Acceptance Criteria: The range is justified by the linearity, accuracy, and precision studies. For a purity assay, this is typically from the LOQ to 120% of the assay concentration.[10]

4. Accuracy: The closeness of the test results to the true value.

  • Procedure: The assay was performed on a placebo spiked with the 4-Methoxyphenylacetic acid standard at three concentration levels (80%, 100%, and 120%), with three preparations at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

5. Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision): Six separate sample preparations at 100% of the target concentration were analyzed on the same day by the same analyst.

    • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.[11]

  • Intermediate Precision: The repeatability assay was repeated by a different analyst on a different day using a different HPLC system.

    • Acceptance Criteria: Overall RSD for both sets of data combined should be ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

    • Acceptance Criteria: Signal-to-Noise ratio (S/N) ≥ 3:1.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

    • Acceptance Criteria: Signal-to-Noise ratio (S/N) ≥ 10:1.

7. Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: The effect of varying flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic) was evaluated.

  • Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits.

Comparative Validation Data Summary

The following tables summarize the plausible experimental data obtained from the validation of both HPLC methods.

Table 1: Specificity - Resolution (Rs) Data

Analyte PairMethod A (C18) Resolution (Rs)Method B (Phenyl-Hexyl) Resolution (Rs)Acceptance Criteria
Impurity 2 / Impurity 12.83.5Rs > 2.0
Impurity 1 / 4-MPAA3.14.2Rs > 2.0

Insight: Both methods successfully resolved the main peak from the potential impurities. However, Method B (Phenyl-Hexyl) provided significantly better resolution, offering a wider safety margin for separation. This is likely due to the additional π-π interactions between the Phenyl-Hexyl stationary phase and the aromatic analytes.[4]

Table 2: Linearity

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Range 0.5 - 150 µg/mL0.5 - 150 µg/mLLOQ to 150% of target
Correlation Coefficient (R²) 0.99950.9998≥ 0.999

Insight: Both methods demonstrated excellent linearity over the specified range.

Table 3: Accuracy (% Recovery)

Concentration LevelMethod A (C18) Mean Recovery (%)Method B (Phenyl-Hexyl) Mean Recovery (%)Acceptance Criteria
80% 99.5100.298.0 - 102.0%
100% 100.3100.598.0 - 102.0%
120% 101.1100.898.0 - 102.0%

Insight: Both methods proved to be highly accurate, with recovery values well within the acceptable limits.

Table 4: Precision (% RSD)

Precision TypeMethod A (C18) %RSDMethod B (Phenyl-Hexyl) %RSDAcceptance Criteria
Repeatability (n=6) 0.850.72≤ 2.0%
Intermediate Precision 1.100.95≤ 2.0%

Insight: Both methods are highly precise. The slightly lower RSD for Method B may suggest a more stable interaction between the analytes and the Phenyl-Hexyl stationary phase under the tested conditions.

Table 5: Sensitivity

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
LOD (µg/mL) 0.150.12S/N ≥ 3
LOQ (µg/mL) 0.500.40S/N ≥ 10

Insight: Both methods offer sufficient sensitivity for a purity assay. Method B demonstrated slightly better sensitivity, which could be advantageous for detecting trace-level impurities.

Conclusion and Recommendation

Both the traditional C18-based method and the alternative Phenyl-Hexyl-based method were successfully validated and demonstrated to be suitable for their intended purpose of determining the purity of 4-Methoxyphenylacetic acid.

  • Method A (C18) is a reliable and robust choice, meeting all validation criteria. It represents a dependable "workhorse" method suitable for routine quality control where potential impurities are well-characterized and easily resolved.

  • Method B (Phenyl-Hexyl) , however, is the superior method from a scientific perspective. It offers enhanced selectivity and resolution for aromatic impurities, providing a greater degree of confidence in the purity assessment. Its slightly better precision and sensitivity are also noteworthy advantages.

Recommendation: For routine analysis where a method is already established, the C18 column is adequate. For method development and for batches where unknown or closely eluting impurities are a concern, the Phenyl-Hexyl column is highly recommended . The alternative selectivity it provides offers a more robust and reliable separation, ensuring a more accurate and defensible purity result.

References

  • SIELC Technologies. (2018, February 16). Separation of 4-Methoxyphenol on Newcrom R1 HPLC column. SIELC.
  • Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs.
  • EMBL-EBI. (n.d.). 4-methoxyphenylacetic acid (CHEBI:55501). ChEBI. Retrieved from [Link]

  • Phenomenex. (n.d.). Mobile Phase Selectivity. Retrieved from [Link]

  • Phenomenex. (n.d.). Phenomenex Luna Phenyl-Hexyl HPLC Columns. LabRulez LCMS. Retrieved from [Link]

  • Phenomenex. (n.d.). One of The World's Leading HPLC Columns. OneLab. Retrieved from [Link]

  • European Medicines Agency. (2005, November). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Retrieved from [Link]

  • Advanced Materials Technology. (n.d.). 160 Å Phenyl-Hexyl, 2.7 µm Column Care & Use Sheet. HPLC. Retrieved from [Link]

  • Loba Chemie. (2016, April 13). 4-METHOXYPHENYLACETIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Waters. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Retrieved from [Link]

  • Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • FooDB. (2011, September 21). Showing Compound 4-Methoxyphenylacetic acid (FDB022832). Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-methoxyphenol. Retrieved from [Link]

  • Dolan, J. W. (2022, April 15). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • IKEV. (n.d.). Validation Report. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxyphenylacetic Acid. Retrieved from [Link]

  • Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. NPRA. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (2020, June 8). Safety Data Sheet: 4-methoxyphenylacetic acid. Retrieved from [Link]

  • Dong, M. W., & Huynh-Ba, K. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.

Sources

Technical Guide: Mass Spectrometry Fragmentation of 4-Methoxyphenylacetic Acid

[1][2]

Executive Summary & Application Context

4-Methoxyphenylacetic acid (4-MPAA, MW 166.[1][2]17) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and a detected metabolite in biological fluids.[2] In mass spectrometry (MS), its identification relies heavily on a distinct fragmentation pathway driven by the electron-donating methoxy substituent.[1][2]

Unlike unsubstituted phenylacetic acid, where the tropylium ion (m/z 91) dominates, 4-MPAA exhibits a unique methoxybenzyl cation (m/z 121) as its base peak.[1][2] This shift is a diagnostic signature used to differentiate it from structural isomers and homologs.

Mechanistic Fragmentation Analysis (EI-MS)

The electron ionization (EI) fragmentation of 4-MPAA follows a specific decay series governed by benzylic stabilization and resonance effects.[1][2]

Primary Pathway: Benzylic Cleavage (Formation of Base Peak)

Upon ionization (70 eV), the molecular ion [M]+[1][2]• (m/z 166) is formed.[2] The most energetically favorable pathway is the cleavage of the C–C bond between the alpha-carbon and the carboxyl group.[1][2]

  • Mechanism: Homolytic cleavage releases a carboxyl radical ([1][2][3]•COOH, 45 Da).[1][2][4]

  • Result: Formation of the 4-methoxybenzyl cation (m/z 121) .[1][2]

  • Causality: The 4-methoxy group is a strong electron-donating group (EDG).[1][2] It stabilizes the positive charge on the benzylic carbon through resonance, making the formation of m/z 121 significantly more favorable than in unsubstituted analogs.[1][2]

Secondary Pathway: Formaldehyde Elimination

The m/z 121 ion possesses high internal energy and undergoes further fragmentation.

  • Transition: m/z 121

    
     m/z 91.
    
  • Mechanism: The methoxy group participates in a rearrangement eliminating a neutral formaldehyde molecule (CH₂O, 30 Da).[2]

  • Result: Formation of the tropylium ion (C₇H₇⁺, m/z 91) .[1][2]

Tertiary Pathway: Ring Contraction[1]
  • Transition: m/z 91

    
     m/z 65.
    
  • Mechanism: The tropylium ion eliminates a neutral acetylene molecule (C₂H₂, 26 Da).[2]

  • Result: Formation of the cyclopentadienyl cation (m/z 65).[2]

Visualization of Fragmentation Pathway

The following diagram illustrates the parent-to-daughter ion transitions with their respective mass losses.[1][2]

FragmentationPathwayM_IonMolecular Ion[M]+• m/z 166Base_PeakBase PeakMethoxybenzyl Cationm/z 121M_Ion->Base_Peak- •COOH (45 Da)Benzylic CleavageTropyliumTropylium IonC7H7+m/z 91Base_Peak->Tropylium- CH2O (30 Da)Formaldehyde LossCycloCyclopentadienylC5H5+m/z 65Tropylium->Cyclo- C2H2 (26 Da)Ring Contraction

Figure 1: Step-wise fragmentation pathway of 4-Methoxyphenylacetic acid under Electron Ionization (70 eV).

Comparative Analysis: 4-MPAA vs. Alternatives

To validate the identity of 4-MPAA, it must be distinguished from structurally similar acids.[1][2] The table below compares 4-MPAA with Phenylacetic Acid (lacks methoxy group) and 4-Methoxybenzoic Acid (shorter side chain).[1][2]

Table 1: Comparative Mass Spectral Signatures
Feature4-Methoxyphenylacetic Acid Phenylacetic Acid 4-Methoxybenzoic Acid
Molecular Ion (M+) m/z 166 (Strong)m/z 136 (Moderate)m/z 152 (Strong)
Base Peak (100%) m/z 121 (Methoxybenzyl)m/z 91 (Tropylium)m/z 135 (Acylium)
Primary Loss -45 Da ([1][2][5]•COOH)-45 Da (•COOH)-17 Da (•OH)
Diagnostic Ratio High 121/91 ratioBase peak is 91High 135/107 ratio
Mechanism Note Methoxy group stabilizes benzyl cation, preventing immediate degradation to tropylium.[1][2]Lacks stabilization; rapidly degrades to tropylium (m/z 91).[2]"Ortho effect" absent; loses OH to form stable acylium ion, then CO.[2]

Key Insight: The presence of the m/z 121 peak as the base peak is the definitive "fingerprint" for the methoxy-substituted acetic acid side chain.[1][2] If m/z 91 is the base peak, the sample is likely unsubstituted phenylacetic acid [1, 2].[2]

Experimental Protocol: Self-Validating Identification

This protocol ensures reproducible identification using GC-MS.[1][2] It includes a self-validation step using the Diagnostic Ion Ratio (DIR).[1][2]

Materials
  • Instrument: Gas Chromatograph coupled to Single Quadrupole Mass Spectrometer (GC-MS).[1][2]

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).[1][2]

  • Solvent: Ethyl Acetate or Methanol (HPLC Grade).[1][2]

Step-by-Step Workflow
  • Sample Preparation: Dissolve 1 mg of sample in 1 mL solvent. (Optional: Derivatize with BSTFA if peak tailing is observed, shifting M+ to 238).[1][2]

  • Injection: 1 µL splitless injection at 250°C.

  • GC Gradient: Hold 50°C for 1 min; Ramp 10°C/min to 280°C; Hold 5 min.

  • MS Parameters:

    • Source Temp: 230°C.

    • Ionization: EI (70 eV).[1][2]

    • Scan Range: m/z 40–300.[1]

Validation Criteria (The "DIR" Check)

To confirm 4-MPAA identity, calculate the Diagnostic Ion Ratio (DIR) of the acquired spectrum:

12
  • Pass: DIR > 1.5 (Indicates intact methoxybenzyl cation, consistent with 4-MPAA).[1][2]

  • Fail: DIR < 1.0 (Indicates rapid degradation or lack of methoxy stabilization, possibly Phenylacetic acid).[1][2]

References

  • NIST Mass Spectrometry Data Center.[1][2][6][7][8][9] Mass Spectrum of 4-Methoxyphenylacetic acid. NIST Chemistry WebBook, SRD 69.[1][2][9] Available at: [Link][1][2]

  • FooDB. 4-Methoxyphenylacetic acid (FDB022832) Spectral Data.[1][2] Available at: [Link][1][2]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.